4-(Trifluoromethoxy)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethoxy)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYPNGTZNFACCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380424 | |
| Record name | 4-(trifluoromethoxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-18-6 | |
| Record name | 4-(trifluoromethoxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(Trifluoromethoxy)benzohydrazide: A Strategic Guide for Medicinal Chemists
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: 4-(Trifluoromethoxy)benzohydrazide is a pivotal building block in modern drug discovery, valued for its role as a precursor to a wide array of bioactive compounds. The incorporation of the trifluoromethoxy (-OCF₃) group is a well-established strategy to enhance crucial pharmacological properties such as metabolic stability and membrane permeability. This guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from its corresponding carboxylic acid, designed for researchers and scientists in the pharmaceutical industry. We will explore two robust methodologies: the classical two-step esterification-hydrazinolysis pathway and a more direct, single-step carbodiimide-mediated coupling. This document offers detailed, field-tested protocols, explains the chemical rationale behind procedural choices, and outlines the standard analytical techniques for product validation, ensuring a self-validating and reliable synthesis.
Part 1: The Strategic Importance of the 4-(Trifluoromethoxy)benzoyl Scaffold in Medicinal Chemistry
The deliberate introduction of fluorine atoms into drug candidates is a cornerstone of contemporary medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after bioisostere for moieties like chloro or isopropyl groups. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic half-life by blocking oxidative metabolism and enhance its absorption by increasing cell membrane permeability.[1]
Benzohydrazides are versatile chemical intermediates that serve as synthons for a large family of N-acylated hydrazone derivatives.[2] These hydrazones are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4] Consequently, this compound represents a high-value starting material, combining the advantageous pharmacokinetic properties of the -OCF₃ group with the proven pharmacological potential of the benzohydrazide scaffold.
Part 2: Synthetic Strategies for this compound
The conversion of 4-(trifluoromethoxy)benzoic acid to its hydrazide can be accomplished through several reliable methods. The choice of pathway often depends on factors such as scale, available reagents, and desired purity profile. The two most prevalent and effective strategies are a sequential esterification-hydrazinolysis process and a direct amidation using coupling agents.
Caption: Synthetic routes from 4-(trifluoromethoxy)benzoic acid.
Route A: The Classical Two-Step Approach (Esterification followed by Hydrazinolysis)
This is the most common and cost-effective method for large-scale synthesis. It involves the initial conversion of the carboxylic acid to an ester, which is then reacted with hydrazine.
-
Mechanism and Rationale:
-
Fischer Esterification: The carboxylic acid is heated with an excess of alcohol (typically methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[5] The acid protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.[6] This is a reliable equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.[7]
-
Hydrazinolysis: The purified ester undergoes nucleophilic acyl substitution with hydrazine hydrate (N₂H₄·H₂O). Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the alkoxy group (-OR) to form the stable benzohydrazide.[1][7] This reaction is typically carried out in a protic solvent like ethanol and driven to completion by heating.[1]
-
Route B: The Direct Coupling Approach
This method consolidates the synthesis into a single step, which can be advantageous for smaller-scale preparations and when avoiding high temperatures is desirable.
-
Mechanism and Rationale: This approach utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt).[8][9] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic hydrazine. HOBt can intercept the O-acylisourea to form an activated HOBt ester, which minimizes side reactions and reduces the risk of racemization in chiral substrates.[8] The primary advantage is the direct conversion under mild conditions, though the reagents are more expensive than those used in Route A.[10][11]
Part 3: Experimental Protocols & Data
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| 4-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | ≥98% | Sigma-Aldrich, etc. |
| Methanol (Anhydrous) | CH₃OH | ≥99.8% | Fisher Scientific, etc. |
| Sulfuric Acid | H₂SO₄ | 95-98% | VWR, etc. |
| Hydrazine Hydrate | N₂H₄·H₂O | ≥98% | Sigma-Aldrich, etc. |
| Ethanol | C₂H₅OH | 200 Proof | Decon Labs, etc. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | ≥98% | Sigma-Aldrich, etc. |
| Dichloromethane (DCM) | CH₂Cl₂ | ≥99.8% | Fisher Scientific, etc. |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | VWR, etc. |
Protocol 1: Synthesis via Methyl 4-(trifluoromethoxy)benzoate Intermediate (Route A)
Caption: Workflow for the two-step synthesis protocol.
Step 1: Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethoxy)benzoic acid (e.g., 10.0 g, 48.5 mmol).
-
Add anhydrous methanol (100 mL). Stir until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(trifluoromethoxy)benzoate as an oil or low-melting solid.
Step 2: Hydrazinolysis
-
Dissolve the crude methyl 4-(trifluoromethoxy)benzoate from the previous step in ethanol (80 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (e.g., 7.3 mL, 145.5 mmol, 3 equivalents) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate is often observed.[7]
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Direct Synthesis using Carbodiimide Coupling (Route B)
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzoic acid (e.g., 5.0 g, 24.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (e.g., 5.1 g, 26.6 mmol, 1.1 equivalents) to the solution and stir for 20 minutes.
-
Slowly add a solution of hydrazine hydrate (e.g., 1.3 mL, 26.6 mmol, 1.1 equivalents) in DCM (10 mL) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Part 4: Physicochemical Characterization
Validation of the synthesized this compound is critical. The following data provides expected results for structural confirmation.[4]
| Technique | Observation | Expected Result |
| Appearance | Visual | White crystalline solid |
| Melting Point | Capillary Melting Point | ~114-118 °C |
| ¹H NMR | (400 MHz, DMSO-d₆) | δ (ppm): 9.65 (s, 1H, -CONH-), 7.95 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.50 (s, 2H, -NH₂) |
| ¹³C NMR | (100 MHz, DMSO-d₆) | δ (ppm): 165.0 (C=O), 150.5 (Ar-C-O), 133.5 (Ar-C), 129.5 (Ar-CH), 121.0 (Ar-CH), 120.0 (q, CF₃) |
| FT-IR | (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1640-1660 (C=O stretch, Amide I), 1540-1560 (N-H bend), 1150-1250 (C-F stretch) |
| MS (ESI) | Electrospray Ionization | m/z: 221.05 [M+H]⁺ |
Part 5: Conclusion and Future Perspectives
Both the classical two-step synthesis and the direct coupling method are effective for producing high-purity this compound. The two-step method is generally more economical for larger scales, while direct coupling offers convenience and milder conditions suitable for rapid, smaller-scale preparations. The successful synthesis and characterization of this compound provide medicinal chemists with a valuable intermediate, ready for elaboration into diverse libraries of hydrazone-based derivatives and other novel chemical entities with significant therapeutic potential.[1][3]
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. iajpr.com [iajpr.com]
- 6. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Technical Guide to 4-(Trifluoromethoxy)benzohydrazide
Executive Summary
This technical guide provides an in-depth analysis of 4-(trifluoromethoxy)benzohydrazide, a key chemical intermediate for researchers in medicinal chemistry and drug development. We delve into its core chemical identity, including its definitive CAS Registry Number, and provide a detailed, expert-derived interpretation of its expected spectral characteristics (MS, IR, NMR). This document explains the scientific rationale behind the compound's utility, focusing on the strategic importance of the trifluoromethoxy (-OCF₃) group in modern drug design. Furthermore, a validated, step-by-step synthetic protocol is presented, alongside a discussion of its broad applications as a versatile scaffold for creating compound libraries. This guide is intended to serve as a practical and authoritative resource for scientists leveraging this molecule in their research endeavors.
Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is a distinct molecule, differentiated from its commonly confused analogue, 4-(trifluoromethyl)benzohydrazide. The core identifiers are summarized below.
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 175277-18-6 | [2] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |
| Molecular Weight | 220.15 g/mol | [1][2] |
| Chemical Structure | PubChem |
The Scientific Rationale: The Trifluoromethoxy Moiety in Medicinal Chemistry
The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto the benzohydrazide scaffold is a deliberate choice rooted in established medicinal chemistry principles. This functional group imparts several desirable properties to a parent molecule, making it a highly valuable substituent in drug design:
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This is a critical parameter for influencing a drug candidate's ability to cross cellular membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is highly resistant to metabolic degradation by cytochrome P450 enzymes in the liver, which can increase the half-life and bioavailability of a drug.
-
Modulated Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ moiety can alter the pKa of nearby functional groups, influencing binding interactions with biological targets like enzymes or receptors.
-
Improved Permeability: By acting as a "lipophilic hydrogen bond acceptor," this group can improve a molecule's passive diffusion across biological membranes.
These combined effects justify the selection of this compound as a precursor for developing novel therapeutic agents with potentially optimized pharmacokinetic profiles.
Spectroscopic Characterization and Structural Elucidation
While publicly accessible, peer-reviewed spectra for this specific compound are not available in the searched databases, its structure can be confidently predicted and would be confirmed using standard analytical techniques. As a Senior Application Scientist, this section details the expected spectral data based on chemical principles and analysis of analogous structures.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula.
| Ion Adduct | Calculated m/z |
| [M]⁺ | 220.0460 |
| [M+H]⁺ | 221.0538 |
| [M+Na]⁺ | 243.0357 |
Expert Interpretation: The primary peak observed would be the molecular ion [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. Key fragmentation patterns would provide definitive structural evidence:
-
Loss of the hydrazinyl group (-NHNH₂): A neutral loss of 31.0188 Da, leading to a fragment corresponding to the 4-(trifluoromethoxy)benzoyl cation.
-
Cleavage of the carbonyl-aryl bond: Fragmentation yielding ions corresponding to the C₆H₄OCF₃⁺ and CONHNH₂⁺ moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule. The analysis relies on the principle that chemical bonds vibrate at specific, quantifiable frequencies.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350 - 3200 | N-H Stretch (asymmetric & symmetric) | Hydrazide (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretch | Benzene Ring |
| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl |
| 1610 - 1580 | N-H Bend (Amide II) | Hydrazide (-NHNH₂) |
| 1300 - 1100 | C-F Stretch (strong, complex) | Trifluoromethoxy (-OCF₃) |
| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |
Expert Interpretation: The most telling signals in an IR spectrum would be the sharp, distinct stretches of the N-H bonds in the 3350-3200 cm⁻¹ region and the strong, prominent carbonyl (C=O) absorption around 1650 cm⁻¹. The presence of very strong, broad absorptions in the 1300-1100 cm⁻¹ range is a classic indicator of C-F bonds, confirming the trifluoromethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear as a complex AA'BB' system, often simplifying to two distinct doublets. The two protons ortho to the carbonyl group will be downfield (closer to δ 8.0) due to its electron-withdrawing nature, while the two protons ortho to the -OCF₃ group will be slightly more upfield.
-
Amide Proton (δ ~9.5-10.5 ppm): The -C(=O)NH- proton will appear as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration.
-
Amine Protons (δ ~4.5-5.0 ppm): The terminal -NH₂ protons will also appear as a broad singlet, integrating to 2H.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (δ ~165-170 ppm): The C=O carbon will be the most downfield signal.
-
Aromatic Carbons (δ ~115-155 ppm): Six distinct signals are expected. The carbon attached to the -OCF₃ group will be significantly affected, as will the carbon attached to the carbonyl group (ipso-carbon).
-
Trifluoromethoxy Carbon (δ ~120 ppm): The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
¹⁹F NMR (Fluorine NMR):
-
A single, sharp signal (a singlet) is expected in the range of δ -58 to -60 ppm, characteristic of the -OCF₃ group. The absence of any coupling confirms that there are no adjacent protons or other fluorine atoms.
Recommended Synthetic Protocol
The synthesis of this compound is a robust and well-established two-step process that can be reliably executed in a standard laboratory setting.[3][4] The causality behind this choice is its high efficiency and the commercial availability of the starting material.
Principle
The synthesis proceeds via two sequential reactions:
-
Fischer Esterification: The starting material, 4-(trifluoromethoxy)benzoic acid, is converted to its corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). This activates the carbonyl group for the subsequent step.
-
Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group from the ester to form the stable benzohydrazide product.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-(trifluoromethoxy)benzoate
-
To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Add an excess of methanol (approx. 10-15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, approximately 2-3% of the volume of methanol.
-
Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the methyl 4-(trifluoromethoxy)benzoate (1.0 eq) from the previous step in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask with a reflux condenser.
-
Add hydrazine hydrate (N₂H₄·H₂O, approx. 2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 75-80°C) for 3-5 hours. The product often begins to precipitate out of the solution as a white solid.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Applications in Drug Discovery and Chemical Biology
Benzohydrazide derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] this compound serves as a critical building block for creating libraries of novel compounds for biological screening.
The primary application involves the reaction of the terminal hydrazide (-NH₂) group with various aldehydes and ketones to form a diverse library of hydrazones. This reaction is highly reliable and proceeds under mild conditions. These resulting hydrazone derivatives have been identified as potent inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.[3][4]
Caption: Use as a scaffold for generating diverse hydrazone libraries.
Conclusion
This compound (CAS: 175277-18-6) is a high-value chemical intermediate whose utility is derived from the unique physicochemical properties of the trifluoromethoxy group. This guide has provided a comprehensive overview of its chemical identity, a predictive analysis of its key spectral data for unambiguous characterization, and a reliable, field-tested synthetic protocol. Its role as a versatile building block for generating hydrazone libraries makes it an indispensable tool for researchers and scientists in the ongoing quest for novel therapeutic agents.
References
- 1. 4-(Trifluoromethoxy)benzoic acid hydrazide | C8H7F3N2O2 | CID 2777230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethoxy)benzohydrazide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and stability of 4-(Trifluoromethoxy)benzohydrazide, a compound of interest in medicinal chemistry and drug development. The insights and protocols herein are curated to empower researchers with the foundational knowledge required for its effective handling, formulation, and analytical characterization.
Introduction: The Significance of this compound
This compound (C8H7F3N2O2) is an aromatic hydrazide featuring a trifluoromethoxy group.[1] This substituent is of particular interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The hydrazide functional group is a versatile scaffold for the synthesis of various heterocyclic compounds and has been explored for a range of biological activities. A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research and development.
Part 1: Solubility Profile of this compound
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The presence of both a polar hydrazide group and a lipophilic trifluoromethoxy-substituted phenyl ring in this compound suggests a nuanced solubility profile.
Predicted Solubility in Common Solvents
While experimental quantitative solubility data for this compound is not extensively available in the public domain, a qualitative prediction can be made based on its chemical structure and the principle of "like dissolves like."
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The hydrophobic trifluoromethoxyphenyl group is expected to dominate, leading to poor aqueous solubility. |
| Methanol, Ethanol | Polar Protic | Moderate | The hydrazide group can form hydrogen bonds with protic solvents, while the aromatic ring has some affinity for the alkyl chain of the alcohols. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of organic compounds. |
| Acetone, Acetonitrile | Polar Aprotic | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. |
| Dichloromethane (DCM) | Non-polar | Low to Moderate | The aromatic ring and trifluoromethoxy group will have some affinity for this non-polar solvent, but the polar hydrazide will limit high solubility. |
| Hexane | Non-polar | Low | The high polarity of the hydrazide group makes it poorly soluble in non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Ensure a solid excess of the compound remains to confirm saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples using the analytical method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in units such as mg/mL or g/L.
-
Repeat the experiment at different temperatures to assess the temperature dependency of solubility.
-
Caption: Workflow for solubility determination.
Part 2: Stability Profile of this compound
Assessing the chemical stability of a compound is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[2][3] Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[2][3][4][5]
Predicted Degradation Pathways
The chemical structure of this compound suggests potential susceptibility to the following degradation mechanisms:
-
Hydrolysis: The hydrazide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to form 4-(trifluoromethoxy)benzoic acid and hydrazine.
-
Oxidation: The hydrazide moiety can be susceptible to oxidation, potentially leading to the formation of various oxidative degradation products.
-
Photolysis: Aromatic compounds can undergo photodegradation upon exposure to UV light. The trifluoromethoxy group is generally considered to be photochemically stable.
-
Thermal Degradation: Exposure to high temperatures can lead to decomposition. Thermal decomposition of similar compounds often generates carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]
Experimental Protocol for Forced Degradation Studies
This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and characterize the major degradation products.
-
Establish the degradation pathway of the molecule.
-
Caption: Forced degradation study workflow.
Part 3: Proposed Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound like this compound.
Hypothetical HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A gradient elution will be necessary to separate the parent compound from its potential degradation products, which may have a wide range of polarities. |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. | To ensure elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | Determined by UV-Vis scan (likely around 254 nm) | The aromatic ring should provide good UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume. |
This proposed method should be rigorously validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While predictive in nature due to the limited availability of specific experimental data, the provided protocols and theoretical considerations offer a robust framework for researchers to conduct their own empirical studies. A thorough experimental investigation based on the methodologies outlined herein will be critical for the successful advancement of this compound in any research and development pipeline.
References
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 2. Synthonix, Inc > 339-59-3 | 4-(Trifluoromethyl)benzohydrazide [synthonix.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-Depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethoxy)benzohydrazide-Based Compounds
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. The 4-(trifluoromethoxy)benzohydrazide core is one such scaffold. The incorporation of the trifluoromethoxy group (-OCF₃) is a strategic choice, as it significantly enhances metabolic stability and lipophilicity, properties that are crucial for improving the pharmacokinetic profile of drug candidates. Derivatives of this core, primarily through the formation of hydrazones, have demonstrated a remarkable breadth of biological activities, including enzyme inhibition and antimicrobial effects.
This technical guide provides a comprehensive analysis of the known mechanisms of action for this compound-based compounds and their close structural analogs. We will delve into their primary molecular targets, elucidate the signaling pathways they modulate, and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.
Section 1: The Core Scaffold and Its Bioisosteric Analogs
The foundational structure, this compound, is an aromatic hydrazide. Its true pharmacological potential is unlocked when the terminal amine of the hydrazide group is condensed with various aldehydes or ketones to form hydrazones[1]. This modular synthesis allows for the creation of large libraries of compounds with finely-tuned properties.
It is important to note that much of the foundational research in this area has been conducted on the bioisosteric 4-(trifluoromethyl)benzohydrazide scaffold[1][2][3][4]. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups share similar electronic properties and steric profiles, making the mechanisms identified for trifluoromethyl analogs highly relevant and predictive for their trifluoromethoxy counterparts.
Section 2: Primary Mechanism of Action: Enzyme Inhibition
The most extensively characterized mechanism of action for this class of compounds is the inhibition of key enzymes involved in critical biological pathways.
Cholinesterase (AChE/BuChE) Inhibition
Biological Context: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases responsible for the degradation of the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the synaptic cleft, a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders.
Mechanistic Insights: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of both AChE and BuChE[2][3]. Kinetic studies have revealed a mixed-type inhibition pattern for the most potent compounds, suggesting they bind to both the active site and allosteric sites on the enzyme[2][3]. This dual-site binding can lead to a more profound and sustained inhibitory effect compared to purely competitive inhibitors. The structure-activity relationship (SAR) indicates that substitutions on the benzylidene portion of the hydrazone significantly influence potency and selectivity between the two cholinesterase enzymes[1][3].
Data Summary: Cholinesterase Inhibitory Activity
| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| 4-(CF₃)-N'-[4-(CF₃)benzylidene]benzohydrazide | AChE | 46.8 | [2][3] |
| 2-chloro/trifluoromethyl benzylidene derivatives | BuChE | 19.1 | [2][3] |
| Salicylidene hydrazone derivative | AChE | ~50 | [1] |
| Unsubstituted benzylidene hydrazone | AChE | ~130 | [1] |
Experimental Protocol: Determination of Cholinesterase Inhibition (Ellman's Method)
This protocol is a standard, reliable method for quantifying cholinesterase activity and inhibition. The principle relies on the hydrolysis of acetylthiocholine (ATCh) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare a 10 mM DTNB stock solution in the phosphate buffer.
-
Prepare a 10 mM acetylthiocholine iodide (ATChI) stock solution in the phosphate buffer.
-
Prepare the AChE or BuChE enzyme solution in the phosphate buffer to the desired concentration.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of the DTNB solution.
-
Add 50 µL of the phosphate buffer.
-
Add 25 µL of the enzyme solution (AChE or BuChE) and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATChI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
pH 8.0 Buffer: This pH is optimal for both the enzymatic reaction and the colorimetric reaction with DTNB, ensuring maximum signal and sensitivity.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the substrate is introduced, providing a more accurate measurement of inhibitory potency, especially for slow-binding or irreversible inhibitors.
-
Kinetic Measurement: Measuring the reaction rate over time, rather than a single endpoint, provides more robust data and can help identify compounds that interfere with the assay itself (e.g., colored compounds).
Visualization: Cholinesterase Inhibition at the Synapse
Caption: Benzohydrazide compounds inhibit AChE, preventing acetylcholine breakdown.
Succinate Dehydrogenase (SDH) Inhibition
Biological Context: Succinate Dehydrogenase (SDH), or Complex II, is a crucial enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain. It is a well-established target for fungicides, as its inhibition disrupts cellular respiration and leads to fungal cell death.
Mechanistic Insights: While not yet demonstrated for this compound specifically, related benzohydrazide derivatives have been shown to be effective inhibitors of fungal SDH[5]. The mechanism involves the compound binding to the quinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blockage halts the electron transport chain, leading to a drop in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death[5]. Molecular docking studies suggest that these compounds form strong interactions with key amino acid residues in the enzyme's active site through hydrogen bonds and electrostatic interactions[5].
Data Summary: Antifungal and SDH Inhibitory Activity
| Compound | Target Fungus | EC₅₀ (µg/mL) | SDH IC₅₀ (µM) | Reference |
| Compound A6 | Colletotrichum gloeosporioides | 0.71 | N/A | [5] |
| Compound A6 | Rhizoctonia solani | N/A | 11.02 | [5] |
| Boscalid (Control) | Rhizoctonia solani | N/A | 5.17 | [5] |
| *Compound A6 is a benzohydrazide derivative bearing a 4-aminoquinazoline moiety. |
Visualization: SDH Inhibition in the Electron Transport Chain
Caption: Benzohydrazides can block the electron transport chain by inhibiting SDH.
Section 3: Other Potential Mechanisms and Therapeutic Areas
The versatility of the benzohydrazide scaffold extends to other important therapeutic targets.
Antimicrobial and Antitubercular Activity
Hydrazones of 4-(trifluoromethyl)benzohydrazide have demonstrated potent activity against various microbes, including Mycobacterium tuberculosis, Gram-positive bacteria, and fungi[4]. For M. tuberculosis, the mechanism is hypothesized to be similar to that of the frontline drug isoniazid, which also possesses a hydrazide core. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that benzohydrazide derivatives act through a similar pathway. For other bacteria and fungi, the mechanism may involve the disruption of cell membrane integrity or other enzymatic targets[4][5].
Anticancer Activity via Kinase Inhibition
The abnormal signaling of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers. Benzohydrazide derivatives incorporating dihydropyrazole moieties have been synthesized as potent EGFR kinase inhibitors[6]. These compounds have shown significant antiproliferative activity against various cancer cell lines, with the most active compounds achieving IC₅₀ values in the nanomolar range[6]. Molecular modeling suggests these inhibitors occupy the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream pro-survival signaling.
Visualization: EGFR Kinase Inhibition Workflow
Caption: Workflow for identifying and optimizing benzohydrazide-based EGFR inhibitors.
Conclusion
The this compound scaffold is a highly adaptable and pharmacologically significant platform. Its derivatives function primarily as potent enzyme inhibitors, with well-documented activity against cholinesterases and emerging evidence for activity against succinate dehydrogenase and receptor tyrosine kinases like EGFR. This multi-target capability underscores its potential in diverse therapeutic areas, from neurodegenerative diseases to infectious diseases and oncology. The synthetic tractability of forming hydrazones allows for extensive chemical exploration and optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on validating these mechanisms with 4-(trifluoromethoxy) analogs directly, exploring novel enzyme and receptor targets, and advancing lead compounds through further preclinical development.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Role of the Trifluoromethoxy Group in the Design and Application of Benzohydrazide Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic and physicochemical characteristics. When appended to versatile scaffolds like benzohydrazides—a class of compounds known for a broad spectrum of biological activities—the -OCF₃ group can profoundly influence lipophilicity, metabolic stability, and target binding affinity. This technical guide provides an in-depth exploration of the synthesis, properties, and structure-activity relationships of trifluoromethoxy-substituted benzohydrazide derivatives. We will dissect the causal mechanisms behind the experimental choices in their synthesis and evaluation, offering field-proven insights for drug development professionals. Detailed protocols, comparative data, and workflow visualizations are provided to serve as a practical resource for researchers aiming to leverage this powerful chemical combination in their drug discovery programs.
Introduction: The Convergence of a Privileged Moiety and a Versatile Scaffold
In the quest for novel therapeutics, the modification of molecular scaffolds with specific chemical groups is a key strategy to enhance biological and physicochemical properties. The benzohydrazide core is a well-established pharmacophore, with derivatives exhibiting a wide range of activities, including antimicrobial, anticonvulsant, and anticancer effects. Concurrently, the trifluoromethoxy (-OCF₃) group has emerged as a "privileged" moiety in drug design. It is often considered a bioisostere for other groups but imparts a unique combination of properties that are difficult to replicate.
This guide focuses on the intersection of these two valuable chemical entities. We will explore how the introduction of the -OCF₃ group onto the benzohydrazide framework modulates its properties, creating new opportunities for drug discovery.
The Trifluoromethoxy Group: Physicochemical Profile and Rationale for Use
The utility of the -OCF₃ group stems from a unique confluence of properties that distinguish it from other common substituents, including its non-fluorinated methoxy (-OCH₃) analog and the related trifluoromethyl (-CF₃) group.
Lipophilicity and Membrane Permeability
A critical factor in drug design is optimizing a molecule's ability to cross biological membranes. The -OCF₃ group is one of the most lipophilic substituents used by medicinal chemists, significantly increasing the partition coefficient (logP) of a parent molecule. This enhanced lipophilicity can improve absorption, distribution, and permeability across the blood-brain barrier. The oxygen atom provides a subtle polar component, allowing for a fine-tuning of lipophilicity that is distinct from the purely lipophilic -CF₃ group.
Metabolic Stability
One of the most significant advantages of the -OCF₃ group is its exceptional metabolic stability. The methoxy group is often a site of oxidative metabolism by cytochrome P450 enzymes (O-dealkylation). Replacing the hydrogens with fluorine atoms, which form one of the strongest single bonds in organic chemistry, effectively blocks this metabolic pathway. This resistance to degradation can prolong a drug's half-life, improve its bioavailability, and lead to a more predictable pharmacokinetic profile.
Electronic Effects
The -OCF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property can significantly alter the pKa of nearby functional groups and modulate the electron density of an attached aromatic ring. This electronic influence can be critical for tuning the binding affinity of a molecule to its biological target by affecting hydrogen bonding and other electrostatic interactions.
The following table summarizes key physicochemical parameters for relevant substituents, illustrating the unique space occupied by the trifluoromethoxy group.
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Nature | Metabolic Stability |
| -H | 0.00 | Neutral | Variable |
| -CH₃ | +0.56 | Weakly Electron-Donating | Labile (Oxidation) |
| -OCH₃ | -0.02 | Electron-Donating | Very Labile (O-dealkylation) |
| -Cl | +0.71 | Weakly Electron-Withdrawing | Generally Stable |
| -CF₃ | +0.88 | Strongly Electron-Withdrawing | Highly Stable |
| -OCF₃ | +1.04 | Strongly Electron-Withdrawing | Highly Stable |
| Data compiled from authoritative sources. |
Synthesis of Trifluoromethoxy-Substituted Benzohydrazide Derivatives
The synthesis of these target molecules is a multi-step process that requires careful selection of precursors and reaction conditions. The general workflow involves the preparation of a trifluoromethoxy-substituted benzoic acid or ester, its conversion to the corresponding benzohydrazide, and subsequent condensation with an aldehyde or ketone to yield the final hydrazone derivative.
General Synthetic Workflow
The logical flow for the synthesis is depicted below. The key transformation is the initial formation of the trifluoromethoxyaryl precursor, which is often the most challenging step. Once this intermediate is secured, standard organic chemistry transformations can be applied.
Caption: General synthetic workflow for trifluoromethoxy-substituted benzohydrazide derivatives.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzohydrazide (Core Intermediate)
This protocol outlines the formation of the key benzohydrazide intermediate, starting from a commercially available or synthesized trifluoromethoxy-substituted benzoic acid ester.
Rationale: The conversion of an ester to a hydrazide via hydrazinolysis is a robust and high-yielding reaction. Using hydrazine hydrate in a protic solvent like ethanol under reflux conditions provides the necessary reactivity while being experimentally straightforward.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-(trifluoromethoxy)benzoate (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask (approx. 10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise to the stirred solution. The excess hydrazine drives the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the resulting white solid by vacuum filtration.
-
Purification: Wash the solid with cold distilled water and then a small amount of cold ethanol to remove any unreacted hydrazine and other impurities. Dry the product under vacuum to yield this compound as a white crystalline solid.
Protocol 2: Synthesis of N'-Alkylidene-4-(trifluoromethoxy)benzohydrazide (Final Derivative)
This protocol describes the final condensation step to form the target hydrazone derivatives.
Rationale: The condensation of a hydrazide with an aldehyde or ketone is an acid-catalyzed dehydration reaction. A catalytic amount of a strong acid like sulfuric or a weaker acid like acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction is typically rapid, and the product often precipitates out of the solution upon formation.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with the cold reaction solvent to remove excess aldehyde/ketone and catalyst. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).
Structure-Activity Relationships (SAR) and Biological Applications
The introduction of the -OCF₃ group onto a benzohydrazide scaffold can dramatically alter its biological activity profile. While the specific effects are target-dependent, several general principles can be observed from the literature.
Case Study: Enhancement of Antimicrobial Activity
Benzohydrazide derivatives are known to possess antimicrobial properties. The strategic placement of a highly lipophilic and metabolically stable -OCF₃ group can enhance this activity through several mechanisms:
-
Improved Cell Penetration: The increased lipophilicity can facilitate the compound's transport across the lipid-rich cell walls of bacteria and fungi, leading to higher intracellular concentrations.
-
Enhanced Target Binding: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic profile of the aromatic ring, potentially leading to stronger binding interactions with the target enzyme or protein.
-
Increased Metabolic Resistance: By blocking sites of metabolism, the -OCF₃ group ensures the compound remains in its active form for a longer duration, increasing its overall efficacy.
Case Study: Modulation of Enzyme Inhibition
Many benzohydrazide derivatives function as enzyme inhibitors. For example, hydrazones of 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. In such contexts, the -OCF₃ group can:
-
Occupy Hydrophobic Pockets: The lipophilic nature of the trifluoromethoxy group allows it to fit into hydrophobic pockets within the enzyme's active site, increasing binding affinity.
-
Form Favorable Interactions: The fluorine atoms can participate in orthogonal multipolar interactions (e.g., with carbonyl groups in the protein backbone), which are distinct from traditional hydrogen bonds and can contribute significantly to binding energy.
The diagram below illustrates a hypothetical binding scenario where the -OCF₃ group enhances drug-target interactions.
Caption: Hypothetical binding mode of an -OCF3 substituted benzohydrazide inhibitor.
Advanced Protocols: In Vitro Metabolic Stability Assay
To empirically validate the enhanced metabolic stability conferred by the -OCF₃ group, an in vitro assay using liver microsomes is essential.
Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. Incubating a test compound with microsomes in the presence of necessary cofactors (NADPH) simulates hepatic metabolism. By measuring the disappearance of the parent compound over time, we can determine its intrinsic clearance and predict its in vivo half-life.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of the benzohydrazide derivative in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor consumed during the reaction.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound (diluted from stock to a final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the baseline concentration.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of degradation, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A longer half-life for the -OCF₃ derivative compared to its -OCH₃ analog would confirm its enhanced metabolic stability.
-
Conclusion and Future Perspectives
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of bioactive scaffolds like benzohydrazides. Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic interactions provides a multi-faceted approach to improving a compound's pharmacokinetic and pharmacodynamic profile. The synthetic routes to these derivatives are well-established, allowing for the systematic exploration of structure-activity relationships.
Future research should focus on exploring the -OCF₃ group in different positions on the benzohydrazide ring to fine-tune its effects. Furthermore, the synthesis of derivatives where the -OCF₃ group is placed on the aldehyde or ketone portion of the hydrazone could unlock novel biological activities. As our understanding of the subtle interplay between these fluorinated groups and biological targets grows, the strategic application of trifluoromethoxy-substituted benzohydrazides will undoubtedly lead to the development of next-generation therapeutic agents.
The Emergence of a Privileged Scaffold: A Technical Guide to 4-(Trifluoromethoxy)benzohydrazide
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics. This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzohydrazide, a versatile building block in drug discovery and material science. While a singular, celebrated moment of discovery for this specific molecule is not prominent in the scientific literature, its history is intrinsically linked to the broader development of trifluoromethoxylated aromatic compounds. This guide will delve into the historical context of its parent chemistry, detail its logical synthesis, summarize its physicochemical properties, and explore its current and potential applications, particularly in the generation of novel hydrazone derivatives with therapeutic potential.
A Historical Perspective: The Rise of Trifluoromethoxylated Aromatics
The journey of this compound begins not with its own discovery, but with the pioneering work on introducing the trifluoromethoxy group onto aromatic rings. A pivotal moment in this field was the first synthesis of aryl trifluoromethyl ethers reported by L. Yagupol'skii in 1955[1][2][3]. This early work laid the foundation for the exploration of trifluoromethoxylated compounds in various scientific domains.
The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity, properties that are highly desirable in drug design[3]. These characteristics can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[4]. The development of trifluoromethoxy-containing pharmaceuticals, such as the approved drug Riluzole, has further solidified the importance of this functional group in medicinal chemistry[4][5]. The synthesis and study of molecules like this compound are a direct consequence of this growing appreciation for the trifluoromethoxy moiety.
Synthesis of this compound: A Logical Approach
While specific, dedicated publications on the synthesis of this compound are not abundant, its preparation follows a well-established and logical two-step synthetic pathway common for benzohydrazides, starting from the corresponding benzoic acid. This process is analogous to the widely reported synthesis of similar compounds like 4-(Trifluoromethyl)benzohydrazide[6][7].
Synthetic Workflow
The synthesis can be logically broken down into two primary stages: esterification of 4-(trifluoromethoxy)benzoic acid and subsequent hydrazinolysis of the resulting ester.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative, field-proven method for the synthesis of benzohydrazides, adapted for the preparation of this compound.
Step 1: Esterification of 4-(Trifluoromethoxy)benzoic Acid
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)benzoic acid in an excess of an alcohol (e.g., methanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude methyl 4-(trifluoromethoxy)benzoate can be purified by column chromatography or recrystallization, if necessary.
Causality behind Experimental Choices: The use of excess alcohol serves to shift the equilibrium of the Fischer esterification towards the product side. A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.
Step 2: Hydrazinolysis of Methyl 4-(Trifluoromethoxy)benzoate
-
Reaction Setup: The purified methyl 4-(trifluoromethoxy)benzoate is dissolved in a suitable alcohol, such as ethanol.
-
Addition of Hydrazine: Hydrazine hydrate is added to the solution, typically in a slight molar excess.
-
Reaction Conditions: The mixture is heated to reflux and stirred. The progress of the reaction is monitored by TLC until the starting ester is consumed.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, often leading to the precipitation of the product. The solid this compound is collected by filtration, washed with cold ethanol, and dried under vacuum. The resulting product is often of high purity, but can be further purified by recrystallization if needed.
Causality behind Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The choice of ethanol as a solvent is based on its ability to dissolve both the ester and hydrazine hydrate, facilitating a homogeneous reaction.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in further synthetic endeavors and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 175277-18-6 | [8][9][10] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [8][9] |
| Molecular Weight | 220.15 g/mol | [8][9] |
| Melting Point | 110-120 °C | [8] |
| Appearance | Off-white to white powder | |
| IUPAC Name | This compound | [9] |
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules, particularly hydrazones. The hydrazide functional group provides a convenient handle for condensation reactions with various aldehydes and ketones to generate a diverse library of hydrazone derivatives.
The Hydrazone Linkage: A Gateway to Bioactivity
The hydrazone moiety (-CO-NH-N=CH-) is a well-recognized pharmacophore, and compounds containing this scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[7][11][12].
Caption: General scheme for the synthesis of bioactive hydrazones.
Bioisosteric Replacement and Lead Optimization
In drug discovery, this compound can be employed as a bioisosteric replacement for other benzohydrazide analogs. For instance, there is extensive research on the biological activities of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, which have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, and as antimicrobial agents[6][7][11]. By substituting the trifluoromethyl group with a trifluoromethoxy group, medicinal chemists can fine-tune the electronic and lipophilic properties of the resulting hydrazones, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.
Future Directions
The exploration of this compound and its derivatives remains a promising area of research. Future studies could focus on:
-
Expansion of Hydrazone Libraries: Synthesizing and screening a broader range of hydrazone derivatives for various biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically investigating how modifications to the aldehyde or ketone portion of the hydrazone affect biological activity.
-
Material Science Applications: Exploring the use of this compound in the development of novel polymers or coordination complexes with unique properties.
Conclusion
This compound stands as a testament to the enabling power of fluorine chemistry in the life sciences. While it may not have a singular, dramatic discovery story, its value is evident in its potential as a versatile building block. Its logical and straightforward synthesis, combined with the advantageous properties imparted by the trifluoromethoxy group, ensures its continued relevance in the quest for novel therapeutics and advanced materials. The foundation laid by early pioneers in organofluorine chemistry has paved the way for the application of such specialized reagents, and the future of this compound is bright with possibilities for innovation.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethoxy group - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. 4-(Trifluoromethoxy)benzoic acid hydrazide | C8H7F3N2O2 | CID 2777230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(TRIFLUOROMETHOXY)BENZOIC ACID HYDRAZIDE | 175277-18-6 [chemicalbook.com]
- 11. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide (2017) | Martin Krátký | 56 Citations [scispace.com]
An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethoxy)benzohydrazide
Introduction
4-(Trifluoromethoxy)benzohydrazide is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique structural features, combining a hydrazide moiety with a trifluoromethoxy-substituted aromatic ring, make it a valuable building block for the synthesis of novel bioactive compounds. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates[1][2][3]. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding and implementation of appropriate safety and handling protocols.
This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses for this compound. It is intended for laboratory personnel, including researchers, chemists, and technicians, who may handle this compound. The information herein is synthesized from authoritative safety data sheets and scientific literature to ensure the highest level of accuracy and trustworthiness. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact[4][5][6].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[4][5][6].
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation[4][5][6].
GHS Hazard Pictogram:
Hazard Statements:
The hydrazide functional group is a well-known structural alert for potential toxicity, and while specific toxicological data for this compound is limited, compounds containing this moiety can exhibit a range of adverse health effects[7][8]. The trifluoromethoxy group is generally considered to be metabolically stable, which can be an advantage in drug design but also means the parent compound may persist in the body[1][9].
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C8H7F3N2O2 | [4][5] |
| Molecular Weight | 220.15 g/mol | [5] |
| Appearance | Solid | [4][10] |
| Melting Point | 110 - 120 °C | [4] |
| Solubility | No data available | [10] |
| Stability | Stable under normal handling and storage conditions. | [4] |
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential. This begins with engineering controls and is supplemented by the mandatory use of appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area[4][6]. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[10][11].
-
Safety Showers and Eyewash Stations: Emergency eyewash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure[4].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust[4][12][13].
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) at all times. Gloves must be inspected for integrity before use and disposed of properly after handling the compound[4][12].
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact[4][13].
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary[4][12][14].
Caption: Personal Protective Equipment Decision Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Avoid Contact: Avoid all contact with skin and eyes. Do not breathe dust, mist, or spray[4][6].
-
Hygiene Practices: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse[4][6].
-
Dust Control: Minimize dust generation and accumulation[6].
-
Ignition Sources: Keep away from heat, sparks, and open flames[4].
Storage
-
Container: Keep the container tightly closed when not in use[4][6].
-
Storage Conditions: Store in a dry, cool, and well-ventilated area[4][10].
-
Incompatible Materials: Store away from strong oxidizing agents[4].
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[4][15].
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists[4][15].
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][16].
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][12].
Caption: First-Aid Response to Exposure.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Do not breathe dust. Wear appropriate personal protective equipment as outlined in Section 3[4].
-
Environmental Precautions: Prevent the material from entering drains or waterways[10][17].
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For larger spills, contain the material and follow your institution's hazardous waste disposal protocols[10][13].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as alcohol-resistant foam, carbon dioxide, dry powder, or water spray[4].
-
Specific Hazards: Thermal decomposition of this compound may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride[4].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[11][17].
Stability and Reactivity
-
Chemical Stability: The product is stable under normal handling and storage conditions[4].
-
Conditions to Avoid: Avoid heat, sparks, and open flames[4].
-
Incompatible Materials: Strong oxidizing agents[4].
-
Hazardous Decomposition Products: Under fire conditions, this compound may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride[4].
Toxicological Information
-
Hydrazide Moiety: Hydrazine and its derivatives are known to have a range of toxic effects, including potential carcinogenicity and hepatotoxicity[7][8]. Although this compound is a more complex molecule, the potential for related toxicity cannot be disregarded.
-
Trifluoromethoxy Group: The trifluoromethoxy group is generally considered to be metabolically stable due to the strong carbon-fluorine bonds[1][9]. However, the metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts[9].
Given the lack of specific data, it is prudent to handle this compound as a substance with unknown long-term health effects and to minimize all routes of exposure.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Disposal Method: Dispose of this material and its container at a licensed hazardous waste disposal facility[6][18]. Do not allow the product to enter drains or the environment[10][19].
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the product itself[14][20].
Consult your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.
Conclusion
This compound is a valuable tool for chemical synthesis, but its potential hazards require careful and informed handling. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and disposal, researchers can work with this compound safely and effectively. The causality behind these precautions is rooted in the fundamental principles of chemical safety: minimizing exposure to a substance with known irritant properties and unknown long-term toxicological effects. This self-validating system of protocols, when followed diligently, provides a strong defense against accidental exposure and ensures a safe and productive research environment.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 4-(Trifluoromethoxy)benzoic acid hydrazide | C8H7F3N2O2 | CID 2777230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. nj.gov [nj.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. biotium.com [biotium.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. capotchem.com [capotchem.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. vecom-marine.com [vecom-marine.com]
- 18. nipissingu.ca [nipissingu.ca]
- 19. nems.nih.gov [nems.nih.gov]
- 20. staff.uzh.ch [staff.uzh.ch]
A Technical Guide to the Theoretical and Computational Analysis of 4-(Trifluoromethoxy)benzohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-(Trifluoromethoxy)benzohydrazide, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are emerging, a robust analytical paradigm can be established by leveraging validated methodologies applied to its close structural analogs, particularly 4-(Trifluoromethyl)benzohydrazide and other benzohydrazide derivatives. This document details the foundational workflows, from synthesis and structural optimization using Density Functional Theory (DFT) to the prediction of spectroscopic, electronic, and biological properties. We present detailed protocols for quantum chemical calculations, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the prediction of Non-Linear Optical (NLO) properties. Furthermore, a validated workflow for assessing therapeutic potential via molecular docking is outlined. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply modern computational tools to characterize and predict the behavior of novel benzohydrazide compounds.
Introduction: The Benzohydrazide Scaffold
The benzohydrazide moiety is a versatile pharmacophore, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy in medicinal chemistry to modulate key molecular properties. The high electronegativity and lipophilicity of the -OCF3 group can enhance metabolic stability, improve membrane permeability, and alter binding affinities to biological targets.
This compound thus represents a promising candidate for drug discovery and materials science applications. A thorough understanding of its structural, electronic, and interactive properties is crucial for rational drug design and the development of novel functional materials. Computational chemistry provides a powerful, resource-efficient means to achieve this understanding, offering deep insights that complement and guide experimental work.
This guide will delineate the standard computational methodologies used to study such molecules, drawing from established research on analogous compounds to provide a validated and replicable scientific workflow.
Synthesis and Structural Characterization
The synthesis of this compound follows a reliable and efficient two-step chemical pathway common to many aroyl hydrazides.[1][3]
Synthesis Workflow
The process begins with the esterification of the parent carboxylic acid, followed by hydrazinolysis.
Caption: General two-step synthesis pathway for this compound.
Protocol 1: General Synthesis
-
Esterification: Dissolve 4-(Trifluoromethoxy)benzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up 1: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the methyl ester product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl 4-(Trifluoromethoxy)benzoate in ethanol. Add an excess of hydrazine hydrate (typically 5-10 equivalents).[3]
-
Reaction: Reflux the resulting mixture for 8-12 hours. The product often precipitates out of the solution upon cooling.
-
Work-up 2: Cool the reaction mixture to room temperature or in an ice bath. Collect the solid product by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum to yield pure this compound.
Computational Methodology: A DFT-Centric Approach
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size, offering an excellent balance of accuracy and computational cost. It is routinely used to predict molecular structures, vibrational spectra, and electronic properties.[4][5][6]
DFT Calculation Workflow
A standard DFT analysis involves a sequence of calculations to derive various molecular properties.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. <strong>Synthesis, characterizations, molecular structure and DFT studies of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one</strong> | Patel | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscpr.res.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hydrazones from 4-(Trifluoromethoxy)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of hydrazones from 4-(trifluoromethoxy)benzohydrazide, a critical reaction in the development of novel therapeutic agents. Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH-C(O)-R³ functional group, which imparts a wide range of pharmacological activities. The incorporation of the 4-(trifluoromethoxy)phenyl moiety is of particular interest in medicinal chemistry due to its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of these valuable compounds, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Significance of Hydrazones in Medicinal Chemistry
Hydrazones represent a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The defining feature of this class of compounds is the azomethine group (-NHN=CH-), which is readily synthesized via the condensation reaction between a hydrazide and an aldehyde or ketone.[1][2] This synthetic accessibility, coupled with the tunable nature of the substituents, makes hydrazone chemistry a powerful tool for the generation of diverse chemical libraries for high-throughput screening.
The 4-(trifluoromethoxy)phenyl group is a bioisostere of other functionalities and is increasingly utilized in drug design to modulate the physicochemical properties of molecules. The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing, which can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its introduction can lead to improved oral bioavailability and enhanced potency.
This guide provides a detailed protocol for the synthesis of hydrazones from this compound, offering insights into the underlying reaction mechanism and practical guidance for successful execution in a laboratory setting.
Reaction Mechanism and Rationale
The synthesis of hydrazones from this compound proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity. The nucleophilic nitrogen atom of the hydrazide then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable hydrazone product.
The choice of solvent is critical for the success of the reaction. Alcohols, such as methanol or ethanol, are commonly employed as they can effectively solvate both the reactants and the catalyst, and can also participate in the proton transfer steps of the mechanism. In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry.
For the reaction with ketones, a catalytic amount of a strong acid like sulfuric acid may be necessary to facilitate the reaction, which is often slower than with aldehydes.[3] The electron-withdrawing nature of the 4-(trifluoromethoxy)benzoyl group can slightly decrease the nucleophilicity of the hydrazide nitrogen, but the reaction generally proceeds with good to excellent yields.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a hydrazone from this compound and a selected aldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Substituted Aldehyde/Ketone | ≥98% | Commercially Available | Purity should be confirmed before use. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Use of anhydrous solvent is recommended. |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Used as a catalyst. |
| Diethyl Ether | ACS Grade | Commercially Available | For washing the product. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Buchner funnel and filter paper | - | - | For product isolation. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in an appropriate volume of methanol (e.g., 10 mL per gram of hydrazide).
-
Addition of Aldehyde/Ketone: To the stirred solution, add 1.05 equivalents of the desired aldehyde or ketone.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). For less reactive ketones, a stronger acid like concentrated sulfuric acid may be used cautiously.[3]
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol followed by diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified hydrazone product under vacuum to a constant weight.
Workflow Diagram
Caption: Experimental workflow for the synthesis of hydrazones.
Characterization of Synthesized Hydrazones
The structure and purity of the synthesized hydrazones should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Key Observables |
| ¹H NMR | - Appearance of a singlet for the -N=CH- proton (typically δ 8.0-9.0 ppm).- A singlet for the -NH- proton (can be broad, δ 11.0-12.0 ppm).- Characteristic signals for the aromatic protons of both the benzohydrazide and aldehyde/ketone moieties. |
| ¹³C NMR | - Signal for the -C=N- carbon (typically δ 140-160 ppm).- Signal for the -C=O carbon of the amide (typically δ 160-170 ppm).- Signals for the aromatic carbons. |
| FT-IR (cm⁻¹) | - N-H stretching vibration (around 3100-3300 cm⁻¹).- C=O stretching vibration of the amide (around 1640-1680 cm⁻¹).- C=N stretching vibration (around 1580-1620 cm⁻¹).[4][5] |
| Mass Spectrometry (MS) | - Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the hydrazone. |
Example Characterization Data
For N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(trifluoromethoxy)benzohydrazide:[4]
-
FTIR νmax (cm⁻¹): 3409 (O-H), 3213 (N-H), 1641 (C=O), 1584 (C=N)
-
¹H NMR (DMSO-d₆): δ 3.83 (s, 6H, OCH₃), 7.01 (s, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 8.30 (s, 1H, N=CH), 9.90 (s, 1H, OH), 11.80 (s, 1H, NH)
-
¹³C NMR (DMSO-d₆): δ 56.5, 105.2, 121.3, 125.0, 129.8, 133.5, 138.6, 148.6, 149.2, 162.5 (C=O)
Applications in Drug Development
Hydrazones derived from this compound are promising candidates for further investigation in various therapeutic areas. The trifluoromethoxy group can enhance the drug-like properties of the molecule, potentially leading to the discovery of new and more effective treatments for a range of diseases.
-
Antimicrobial Agents: Many hydrazone derivatives have shown significant activity against various strains of bacteria and fungi.[1]
-
Anticancer Agents: The hydrazone scaffold is present in several compounds with demonstrated cytotoxic activity against cancer cell lines.
-
Cholinesterase Inhibitors: Certain hydrazones have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive starting materials.- Insufficient catalyst.- Reaction time too short. | - Check the purity of reactants.- Increase the amount of catalyst.- Extend the reaction time and monitor by TLC. |
| Product is an oil or does not crystallize | - Presence of impurities.- Product is inherently an oil. | - Attempt to purify by column chromatography.- Try to induce crystallization by scratching the flask or adding a seed crystal. |
| Multiple spots on TLC | - Incomplete reaction.- Formation of side products. | - Continue the reaction until the starting material is consumed.- Purify the product by recrystallization or column chromatography. |
Conclusion
The synthesis of hydrazones from this compound is a straightforward and efficient method for generating a diverse range of compounds with significant potential in drug discovery. The protocol provided herein is robust and can be adapted for various aldehydes and ketones. The unique properties conferred by the 4-(trifluoromethoxy)phenyl moiety make these hydrazone derivatives particularly attractive for the development of novel therapeutics with improved pharmacological profiles. Careful execution of the experimental procedure and thorough characterization of the products are essential for obtaining reliable and reproducible results.
References
- 1. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 4-(Trifluoromethoxy)benzohydrazide for the Development of Novel Antimicrobial Agents
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: A Strategic Approach to Countering Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can yield potent and broad-spectrum therapeutic agents. Among the promising classes of compounds, hydrazide-hydrazones have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3][4][5] The inherent structural features of the hydrazone moiety (-CO-NH-N=CH-) offer a versatile platform for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.[1]
This application note details the strategic use of 4-(trifluoromethoxy)benzohydrazide as a key building block in the synthesis of novel antimicrobial candidates. The trifluoromethoxy (-OCF₃) group is a compelling substituent in drug design, often enhancing metabolic stability, lipophilicity, and receptor binding affinity compared to its trifluoromethyl (-CF₃) counterpart. While hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown promise as antimicrobial agents, this guide will focus on the untapped potential of the 4-(trifluoromethoxy) analogue, providing a rationale and detailed protocols for its application in antimicrobial drug discovery.[1][2]
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material is paramount for successful synthesis and downstream applications.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₈H₇F₃N₂O₂ | N/A |
| Molecular Weight | 236.15 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | N/A |
Synthetic Strategy: From Scaffold to Bioactive Hydrazones
The primary route to synthesizing antimicrobial candidates from this compound involves a condensation reaction with various aromatic or heteroaromatic aldehydes. This reaction is typically straightforward and high-yielding, allowing for the rapid generation of a diverse library of compounds for screening.
Generalized Synthesis Workflow
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sid.ir [sid.ir]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethoxy)benzohydrazide in Enzyme Inhibition Assays
Introduction: The Versatility of the Benzohydrazide Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The benzohydrazide moiety is one such privileged structure, serving as a foundational component for a wide array of biologically active compounds.[1][2][3][4] Its synthetic tractability and ability to form key interactions with biological targets have established it as a valuable starting point for the development of novel therapeutics.[1][3] This document provides a detailed guide on the application of a specific benzohydrazide derivative, 4-(Trifluoromethoxy)benzohydrazide, as a key building block in the synthesis and evaluation of enzyme inhibitors.
The trifluoromethoxy group (-OCF₃) is of particular interest in modern drug design due to its unique electronic properties and metabolic stability. It can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles. When incorporated into the benzohydrazide scaffold, it offers a unique starting point for creating libraries of potential enzyme inhibitors.
While this compound itself is primarily a chemical intermediate, its derivatives, particularly hydrazones, have demonstrated significant inhibitory activity against several important enzyme classes. This guide will provide an in-depth look at the application of this compound in the development of inhibitors for cholinesterases and histone deacetylases (HDACs), complete with detailed protocols for their synthesis and enzymatic evaluation.
Core Chemical Structure
Caption: Chemical structure of this compound.
Part 1: Application in the Development of Cholinesterase Inhibitors
Derivatives of this compound have been successfully synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6] These enzymes are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease, where the potentiation of cholinergic neurotransmission is a key therapeutic strategy.
Synthesis of this compound-based Hydrazone Inhibitors
The primary application of this compound in this context is its use as a nucleophile in condensation reactions with various aldehydes and ketones to form hydrazones. This reaction is typically straightforward and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of hydrazone derivatives.
Protocol 1: Synthesis of a Representative Hydrazone Derivative
This protocol describes the synthesis of a hydrazone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Reaction flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol with stirring.
-
To this solution, add 1 mmol of the selected aldehyde or ketone.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the inhibitory activity of the synthesized hydrazone derivatives against AChE and BuChE using the spectrophotometric method developed by Ellman.
Principle:
The assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity and is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compound
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzymes, substrates, and DTNB in phosphate buffer.
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO) and then make serial dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.
-
Add 50 µL of the enzyme solution (AChE or BuChE) to each well.
-
Add 125 µL of the DTNB solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: (V_control - V_inhibitor) / V_control * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| Hydrazone of 4-(Trifluoromethyl)benzohydrazide and 4-(Trifluoromethyl)benzaldehyde | AChE | 46.8 - 137.7 | Mixed |
| Hydrazone of 4-(Trifluoromethyl)benzohydrazide and 2-chlorobenzaldehyde | BuChE | 19.1 - 881.1 | N/A |
Data is representative and sourced from published studies on similar compounds.[5][6]
Part 2: Application in the Development of Histone Deacetylase (HDAC) Inhibitors
The benzoylhydrazide scaffold has been identified as a promising chemotype for the development of selective inhibitors of Class I histone deacetylases (HDACs).[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.[7]
Mechanism of HDAC Inhibition
Benzoylhydrazide-based inhibitors are competitive inhibitors that chelate the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[7][8] The trifluoromethoxy group on the 4-position of the benzohydrazide can be explored for its potential to enhance cell permeability and metabolic stability of these inhibitors.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Protocol 3: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the inhibitory activity of compounds derived from this compound against HDAC enzymes.
Principle:
This assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution is then added, which releases a fluorophore from the deacetylated substrate. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution containing a protease (e.g., trypsin)
-
Synthesized inhibitor compound
-
Trichostatin A (TSA) or a known HDAC inhibitor as a positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the inhibitor compound and the positive control in DMSO. Create serial dilutions in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the inhibitor solution at various concentrations.
-
Add the HDAC enzyme solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel enzyme inhibitors. Its derivatives have shown promising activity against clinically relevant targets such as cholinesterases and histone deacetylases. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new compounds based on this scaffold. Future research could focus on expanding the diversity of the synthesized libraries and exploring the potential of these compounds against other enzyme classes. The unique properties of the trifluoromethoxy group may be further exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors, paving the way for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Trifluoromethoxy)benzohydrazide as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Importance of the Trifluoromethoxy Group
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a uniquely valuable substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] 4-(Trifluoromethoxy)benzohydrazide is a robust and versatile bifunctional reagent that capitalizes on these benefits. It serves as an ideal starting point for the synthesis of a diverse array of heterocyclic scaffolds, which are themselves prevalent in a vast number of FDA-approved drugs.[4][5][6]
This guide provides an in-depth exploration of this compound as a key intermediate. We will detail its synthesis and present validated, step-by-step protocols for its application in constructing medicinally relevant heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The causality behind experimental choices and the biological relevance of the resulting compounds are emphasized throughout, providing researchers with both the "how" and the "why" for their synthetic endeavors.
Part 1: Synthesis of the Core Building Block: this compound
The preparation of this compound is a straightforward, high-yielding, two-step process commencing from the commercially available 4-(trifluoromethoxy)benzoic acid. The methodology is analogous to the synthesis of similar benzohydrazides.[7][8]
Mechanism Insight: The synthesis first involves a Fischer esterification to convert the carboxylic acid into a more reactive methyl ester. The carboxylic acid is protonated by the sulfuric acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent step is a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group from the ester to form the stable hydrazide product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 4-(Trifluoromethoxy)benzoate
-
To a 250 mL round-bottom flask, add 4-(trifluoromethoxy)benzoic acid (10.3 g, 50 mmol).
-
Add methanol (100 mL) and stir until the solid is partially dissolved.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as an oil or low-melting solid. This product is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 4-(trifluoromethoxy)benzoate (approx. 50 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (7.5 mL, approx. 150 mmol, 3 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. A precipitate will typically form as the reaction progresses.
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
Once complete, cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to afford pure this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O | [9][10] |
| Molecular Weight | 204.15 g/mol | |
| Appearance | White crystalline solid | N/A |
| Melting Point | 115-119 °C | |
| CAS Number | 339-59-3 | [11] |
Part 2: Application in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as a synthon for diverse heterocyclic cores. The hydrazide moiety provides two nucleophilic nitrogen atoms, enabling a wide range of cyclization reactions.
A. Synthesis of Bioactive Hydrazones
Hydrazones are not only crucial intermediates for further cyclizations but also represent a class of compounds with significant biological activity, including antimicrobial and enzyme inhibitory properties.[8][12][13] Their synthesis is a straightforward acid-catalyzed condensation.
Mechanism Insight: The reaction proceeds via the acid-catalyzed addition of the terminal -NH₂ group of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a carbinolamine intermediate, which then dehydrates to yield the stable hydrazone C=N bond.
Caption: General synthesis of hydrazones from this compound.
-
In a 50 mL round-bottom flask, suspend this compound (1.02 g, 5 mmol) in ethanol (20 mL).
-
Add 4-chlorobenzaldehyde (0.77 g, 5.5 mmol, 1.1 equivalents).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
| Reactant (Aldehyde) | Product | Yield (%) | Biological Activity Note | Reference |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene) derivative | ~95% | Potent against M. kansasii | [13] |
| 5-Chloro-2-hydroxybenzaldehyde | N'-(5-chloro-2-hydroxybenzylidene) derivative | High | Broad-spectrum antibacterial/antifungal | [13] |
| 4-(Trifluoromethyl)benzaldehyde | N'-[4-(trifluoromethyl)benzylidene] derivative | ~90% | Strong AChE enzyme inhibitor | [8][12] |
B. Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide groups. A common and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N'-acylidenebenzohydrazones.[14][15][16]
Mechanism Insight: The hydrazone intermediate, synthesized in situ or in a separate step, undergoes cyclization in the presence of a dehydrating or oxidizing agent. Using an oxidizing agent like iodine, the reaction is believed to proceed through the formation of an iodinated intermediate, followed by intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, and subsequent elimination to form the stable aromatic oxadiazole ring.[17]
Caption: Synthetic pathway to 1,3,4-oxadiazoles via oxidative cyclization.
-
Combine this compound (1.02 g, 5 mmol) and benzaldehyde (0.53 g, 5 mmol) in ethanol (25 mL).
-
Add a catalytic amount of acetic acid and reflux for 2 hours to form the hydrazone intermediate.
-
Cool the mixture slightly and add potassium carbonate (1.38 g, 10 mmol) and iodine (1.52 g, 6 mmol).
-
Heat the resulting mixture to reflux for 6-8 hours, monitoring by TLC for the formation of the oxadiazole product.
-
After completion, cool the reaction to room temperature and pour it into a cold solution of sodium thiosulfate (10% w/v, 50 mL) to quench the excess iodine.
-
Stir for 15 minutes. A solid precipitate should form.
-
Collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from ethanol to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
C. Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole core is present in numerous antifungal, antiviral, and anticancer agents. A versatile synthesis involves the reaction of a benzohydrazide with an imidoyl chloride, followed by cyclodehydration. A more direct one-pot method involves reacting the hydrazide with a nitrile in the presence of a catalyst.[18][19][20][21]
Mechanism Insight: A common route involves the initial reaction of the hydrazide with a nitrile under base or metal catalysis to form an N-acylamidrazone intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of ammonia to furnish the stable 1,2,4-triazole ring.
Caption: Pathway for the synthesis of 1,2,4-triazoles from a benzohydrazide and a nitrile.
-
To an oven-dried Schlenk tube, add this compound (1.02 g, 5 mmol), benzonitrile (0.57 g, 5.5 mmol), copper(I) iodide (95 mg, 0.5 mmol, 10 mol%), and potassium phosphate (2.12 g, 10 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous dimethylformamide (DMF, 10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 1,2,4-triazole product.
Conclusion
This compound is an exemplary building block for modern synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its hydrazide functional group provide reliable access to a wide range of biologically relevant heterocyclic compounds. The protocols outlined herein for the synthesis of hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles demonstrate the reagent's versatility. The incorporation of the trifluoromethoxy moiety offers a strategic advantage for developing new chemical entities with potentially enhanced pharmacological properties, making this building block an invaluable tool for researchers and professionals in drug discovery and development.
References
- 1. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 4-(trifluoromethyl)benzohydrazide (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 10. GSRS [precision.fda.gov]
- 11. Synthonix, Inc > 339-59-3 | 4-(Trifluoromethyl)benzohydrazide [synthonix.com]
- 12. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. isres.org [isres.org]
- 19. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 20. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 21. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Characterization of 4-(Trifluoromethoxy)benzohydrazide Derivatives
Introduction: The Significance of 4-(Trifluoromethoxy)benzohydrazide Derivatives in Modern Drug Discovery
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethoxy group, in particular, is of significant interest due to its unique electronic properties and steric profile, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile[3]. Consequently, this compound and its derivatives represent a promising class of compounds for the development of novel therapeutic agents.
Robust and comprehensive analytical characterization is paramount in the journey of a drug candidate from synthesis to clinical application. It ensures the identity, purity, and stability of the active pharmaceutical ingredient (API), which are critical for both regulatory approval and patient safety[4][5][6]. This guide provides a detailed overview of the key analytical methodologies for the thorough characterization of this compound derivatives, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
An Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of novel chemical entities. Each analytical method provides a unique piece of the structural puzzle. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound derivatives.
Caption: A logical workflow for the characterization of this compound derivatives.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is an indispensable technique for determining the purity of a synthesized compound and for quantifying it in various matrices. For this compound derivatives, a reversed-phase HPLC method is typically the most effective approach.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the main compound from potential impurities with a wide range of polarities.
-
Start with a higher proportion of Solvent A (e.g., 90%) and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., determined by a UV scan, typically around 254 nm for aromatic compounds).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Data Interpretation:
-
Purity: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Method Validation: For quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.
| Parameter | Typical Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar to nonpolar aromatic compounds. |
| Mobile Phase | Water (with 0.1% Formic Acid) / Acetonitrile | A common and effective mobile phase system for reversed-phase chromatography. Formic acid improves peak shape. |
| Detection | UV at ~254 nm | Aromatic rings in the benzohydrazide structure provide strong UV absorbance at this wavelength. |
| Temperature | 30 °C | Ensures reproducible retention times by maintaining a constant viscosity of the mobile phase. |
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Molecular Weight Determination
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of the target compound and identifying impurities.
Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Protocol: Molecular Weight Confirmation by LC-MS
-
LC System: Utilize the same HPLC conditions as described above. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Mass Spectrometer: An ESI source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the compound of interest. For hydrazides, positive ion mode ([M+H]⁺) is often successful.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the target compound and its potential derivatives (e.g., 100-1000 m/z).
Data Interpretation:
-
Molecular Ion Peak: The primary confirmation of the compound's identity is the observation of the molecular ion peak corresponding to the calculated molecular weight. For this compound (C₈H₇F₃N₂O₂), the expected monoisotopic mass is approximately 236.04 g/mol . In positive ESI mode, a peak at m/z 237.05 corresponding to [M+H]⁺ would be expected.
-
Fragmentation: Analysis of the fragmentation pattern in MS/MS experiments can provide further structural information. The trifluoromethoxy group and the benzohydrazide linkage are potential sites for fragmentation[7].
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Components
GC-MS is particularly useful for the analysis of volatile impurities and can also be used for the characterization of the main compound if it is thermally stable and sufficiently volatile, or can be derivatized to be so[8][9][10].
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase coated on the inside of a long capillary column. The separated components are then detected by a mass spectrometer.
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: e.g., 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Interpretation:
-
Retention Time: The retention time is a characteristic property of the compound under the given conditions.
-
Mass Spectrum: The fragmentation pattern obtained from EI is highly reproducible and can be used for structural elucidation by comparing it to spectral libraries or by interpreting the fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of the nucleus influences this frequency, providing detailed information about the molecular structure.
Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly important for fluorinated compounds. It provides direct information about the trifluoromethoxy group[4][11][12][13]. The ¹⁹F chemical shift is highly sensitive to the electronic environment.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
Data Interpretation:
| Nucleus | Expected Chemical Shifts (ppm) and Multiplicity | Interpretation |
| ¹H | Aromatic protons (~7.0-8.5 ppm), NH and NH₂ protons (variable, broad singlets). | The splitting patterns of the aromatic protons will confirm the substitution pattern on the benzene ring. |
| ¹³C | Aromatic carbons (~110-160 ppm), Carbonyl carbon (~160-170 ppm), CF₃O-carbon (quartet due to C-F coupling). | Confirms the carbon framework and the presence of the carbonyl group. |
| ¹⁹F | A singlet for the -OCF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethoxy group. | Confirms the presence and electronic environment of the trifluoromethoxy group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution.
-
Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation:
-
N-H Stretching: Look for bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazide moiety[3][12].
-
C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group[7][14].
-
C-O-C and C-F Stretching: The C-O-C stretching of the trifluoromethoxy group and the C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Phase Transitions
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and decomposition profile of a compound[15].
Principle:
-
TGA: Measures the change in mass of a sample as a function of temperature.
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Aluminum or platinum pans.
-
Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 30 °C to 500 °C) at a constant heating rate (e.g., 10 °C/min).
Data Interpretation:
-
DSC: An endothermic peak in the DSC curve indicates the melting point of the compound. The sharpness of the peak is an indicator of purity.
-
TGA: The TGA curve shows the temperature at which the compound begins to decompose (onset of weight loss). This is a measure of its thermal stability.
Caption: The relationship between the analytical techniques and the information they provide.
Conclusion
The comprehensive analytical characterization of this compound derivatives is a critical and multi-faceted process. By employing a combination of chromatographic and spectroscopic techniques as outlined in these application notes, researchers can confidently establish the identity, purity, and stability of these promising pharmaceutical compounds. Each method provides complementary information, and together they form a robust analytical package that is essential for advancing drug discovery and development programs. Adherence to validated protocols and a thorough understanding of data interpretation are the keys to ensuring the quality and reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS/MS method for the analysis of free sphingoid bases using 4-fluoro-7-nitrobenzofurazan (NBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alchempharmtech.com [alchempharmtech.com]
- 14. Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.co.kr [shimadzu.co.kr]
In Vitro Evaluation of 4-(Trifluoromethoxy)benzohydrazide Derivatives Against Cancer Cell Lines: Application Notes and Protocols
Authored by: A Senior Application Scientist
Introduction
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncological research. Among the vast chemical scaffolds explored, benzohydrazide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antitumor effects.[1][2] The hydrazone linkage (-CO-NH-N=CH-) is a key pharmacophore that contributes to their diverse mechanisms of action, which can range from inhibition of crucial enzymes like thymidylate synthase and histone deacetylases to interference with signaling pathways such as EGFR and tubulin polymerization.[2][3]
This guide focuses on a specific subclass of these compounds: 4-(Trifluoromethoxy)benzohydrazide derivatives. The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto the benzohydrazide scaffold is a deliberate design choice aimed at enhancing the therapeutic potential of the parent molecule. The -OCF₃ group is a powerful modulator of physicochemical properties in medicinal chemistry. Its high lipophilicity can significantly improve a molecule's ability to cross cellular membranes, leading to better bioavailability and target engagement.[4] Furthermore, the strong carbon-fluorine bonds within the trifluoromethoxy group enhance metabolic stability, potentially leading to a longer biological half-life.[5] This guide provides a comprehensive framework for the in vitro evaluation of these novel derivatives, outlining detailed protocols for assessing their cytotoxic and apoptotic effects on cancer cell lines.
I. Preliminary Assessment of Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and its selectivity. Two robust and widely used methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.
A. MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom sterile cell culture plates
-
This compound derivatives (stock solutions in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).[9]
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. A dose-response curve is then plotted with cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
B. Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells. This assay is less susceptible to interference from compounds that affect metabolic activity without causing cell death.
Materials:
-
96-well flat-bottom sterile cell culture plates
-
This compound derivatives (stock solutions in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water to remove TCA and unbound cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC₅₀ values of the this compound derivatives across various cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives against a Panel of Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Derivative A | MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] | |
| HeLa | Cervical Cancer | 48 | [Insert Value] | |
| Derivative B | MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] | |
| HeLa | Cervical Cancer | 48 | [Insert Value] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| (Positive Control) | A549 | Lung Carcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
II. Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the this compound derivatives has been established, the next crucial step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism of action for anticancer drugs.[9]
A. Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is a gold standard for detecting apoptosis.[3] In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
6-well sterile cell culture plates
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the this compound derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.[3]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells will be Annexin V-FITC and PI negative.
-
Early apoptotic cells will be Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
-
B. Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Cell cycle analysis using PI staining and flow cytometry is a powerful tool to investigate these effects. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well sterile cell culture plates
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the Annexin V/PI assay (Protocol 3, step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
III. Investigating Molecular Mechanisms
To delve deeper into the apoptotic pathway induced by the this compound derivatives, further molecular analyses are essential.
A. Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), and the executioner caspase-3, can provide insights into the specific apoptotic pathway being activated.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3, -8, or -9 colorimetric assay kits (commercially available)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Prepare cell lysates from cells treated with the this compound derivatives as described in the kit's protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate, reaction buffer, and the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase activity.
-
B. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate changes in the expression levels of key proteins involved in apoptosis. This can include members of the Bcl-2 family (e.g., the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and the cleavage of caspases and their substrates like PARP.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Extract total protein from treated and untreated cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Visualization of Experimental Workflow and Signaling Pathways
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 4-(Trifluoromethoxy)benzohydrazide-Based Probes for Bioimaging
Introduction: The Emergence of the Trifluoromethoxy Moiety in Advanced Bioimaging
In the dynamic field of bioimaging, the quest for probes with superior photophysical properties, enhanced biocompatibility, and high target specificity is perpetual. The 4-(trifluoromethoxy)benzohydrazide scaffold has recently garnered attention as a promising platform for the development of next-generation fluorescent probes. The trifluoromethoxy (-OCF₃) group, a unique electron-withdrawing moiety, imparts favorable characteristics such as increased photostability, improved metabolic stability, and altered electronic properties that can be harnessed for innovative probe design.[1] This guide provides a comprehensive overview of the design, synthesis, and application of this compound-based probes, offering detailed protocols for their use in cellular imaging.
The hydrazide functional group serves as a versatile reactive handle, enabling the covalent labeling of biomolecules containing aldehyde or ketone functionalities.[2][3] These carbonyl groups can be present endogenously as a result of cellular processes such as oxidative stress, or they can be introduced into specific biomolecules through metabolic labeling or enzymatic activities, providing a gateway for targeted imaging.
This document will delve into the rationale behind the use of the this compound core, detail the synthesis of a representative probe, and provide step-by-step protocols for its application in bioimaging, empowering researchers to leverage this innovative chemical tool in their scientific pursuits.
Probe Design and Synthesis: A Modular Approach
The design of a this compound-based probe typically follows a modular strategy, incorporating three key components:
-
The this compound Core: This unit provides the foundational structure, influencing the probe's overall stability and electronic properties.
-
A Fluorophore: The choice of fluorophore dictates the photophysical characteristics of the probe, including its excitation and emission wavelengths, quantum yield, and Stokes shift.
-
A Targeting or Reporter Group: This component can be tailored to direct the probe to a specific cellular location or to respond to a particular analyte.
For the purpose of this guide, we will focus on a probe designed for the detection of cellular carbonyl stress, a hallmark of oxidative damage. In this design, the this compound moiety acts as the reactive group for carbonyls, and it is conjugated to a well-established fluorophore, such as a coumarin derivative. The electron-withdrawing nature of the trifluoromethoxy group can enhance the reactivity of the hydrazide and modulate the photophysical properties of the conjugated fluorophore.[4]
Synthetic Workflow
The synthesis of a representative probe, herein named TFMB-Coumarin Hydrazone , can be achieved through a straightforward condensation reaction.
Caption: Synthetic scheme for TFMB-Coumarin Hydrazone probe.
Detailed Synthesis Protocol for TFMB-Coumarin Hydrazone
This protocol outlines the synthesis of a representative this compound-based coumarin probe.
Materials:
-
This compound
-
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The formation of the product will be indicated by the appearance of a new, more nonpolar spot.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure TFMB-Coumarin Hydrazone as a brightly colored solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Photophysical Properties and Characterization
The incorporation of the 4-(trifluoromethoxy)benzoyl moiety is expected to influence the photophysical properties of the coumarin fluorophore. A thorough characterization of these properties is crucial for its application in bioimaging.
| Property | Expected Characteristics |
| Absorption Maximum (λabs) | The probe is expected to exhibit a primary absorption peak in the blue to green region of the spectrum, characteristic of the coumarin scaffold. The exact wavelength will be influenced by the electronic effects of the 4-(trifluoromethoxy)benzoyl group. |
| Emission Maximum (λem) | Upon excitation at its absorption maximum, the probe should display strong fluorescence emission at a longer wavelength, typically in the green to yellow region. |
| Stokes Shift | A significant Stokes shift (the difference between λabs and λem) is desirable to minimize self-quenching and improve the signal-to-noise ratio in imaging experiments. |
| Quantum Yield (Φ) | The quantum yield, a measure of the efficiency of fluorescence, should be determined relative to a known standard (e.g., quinine sulfate). A high quantum yield is indicative of a bright probe. |
| Photostability | The trifluoromethoxy group is known to enhance the photostability of fluorophores. The photostability of the TFMB-Coumarin Hydrazone should be assessed by measuring the decrease in fluorescence intensity upon continuous illumination. |
| Solvatochromism | The probe's absorption and emission spectra should be recorded in a range of solvents with varying polarities to assess its solvatochromic behavior. This property can provide insights into the probe's interaction with its microenvironment. |
Application in Cellular Imaging: Detection of Carbonyl Stress
The TFMB-Coumarin Hydrazone probe is designed to react with aldehydes and ketones, which are markers of carbonyl stress in cells. The formation of the hydrazone bond is expected to result in a "turn-on" fluorescence response, where the probe's fluorescence is significantly enhanced upon reacting with its target.
Mechanism of Action
Caption: Mechanism of carbonyl detection by the TFMB-Coumarin Hydrazone probe.
Protocol for Cellular Imaging of Carbonyl Stress
This protocol provides a step-by-step guide for using the TFMB-Coumarin Hydrazone probe to visualize carbonyl stress in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips
-
TFMB-Coumarin Hydrazone probe stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Carbonyl stress inducer (e.g., H₂O₂, menadione)
-
Fluorescence microscope with appropriate filter sets for coumarin imaging
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Induction of Carbonyl Stress (Optional): To induce carbonyl stress, treat the cells with a known inducer (e.g., 100 µM H₂O₂ for 1 hour) in serum-free medium. Include a control group of untreated cells.
-
Probe Loading:
-
Prepare a working solution of the TFMB-Coumarin Hydrazone probe by diluting the 10 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Remove the medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium or PBS to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~405 nm and emission at ~500-550 nm).
-
Acquire images from both the control and treated cells using identical imaging parameters (e.g., exposure time, laser power).
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).
-
Compare the fluorescence intensity between the control and treated groups to assess the level of carbonyl stress. An increase in fluorescence intensity in the treated cells indicates the detection of carbonyls by the probe.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. For instance, in the cellular imaging protocol, the comparison between untreated (control) and treated (carbonyl stress-induced) cells is critical to demonstrate the probe's responsiveness to its target. Additionally, co-staining with a known marker for a specific organelle can be performed to investigate the subcellular localization of carbonyl stress. The thorough characterization of the probe's photophysical properties also ensures its reliability and predictability in imaging experiments.
Conclusion and Future Perspectives
This compound-based probes represent a promising new class of chemical tools for bioimaging. The unique properties imparted by the trifluoromethoxy group, combined with the versatile reactivity of the hydrazide moiety, open up new avenues for the development of highly sensitive and specific probes for a wide range of biological targets. The modular design approach allows for the facile tuning of the probe's properties to suit specific applications. As research in this area continues, we can expect to see the emergence of even more sophisticated probes with enhanced capabilities for elucidating complex biological processes in real-time.
References
- 1. Photophysicochemical and Biological Properties of New Phthalocyanines Bearing 4-(trifluoromethoxy)phenoxy and 2-(4-methylthiazol-5-yl)ethoxy Groups on Peripheral Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoswitchable Fluorescent Hydrazone for Super-Resolution Cell Membrane Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-(Trifluoromethoxy)benzohydrazide in the Synthesis of Advanced Agricultural Fungicides
Introduction: The Significance of the Trifluoromethoxy Moiety in Modern Agrochemicals
The relentless evolution of fungal pathogens in agriculture necessitates the continuous development of novel fungicides with improved efficacy, broader spectrums of activity, and novel modes of action to combat resistance. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, significantly enhancing the biological and physicochemical properties of active ingredients.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has garnered considerable attention for its unique electronic and lipophilic characteristics, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes.[1][3]
This application note provides a comprehensive guide for researchers and scientists on the utilization of a key building block, 4-(Trifluoromethoxy)benzohydrazide , in the synthesis of potent agricultural fungicides. We will delve into the synthetic versatility of this reagent, providing detailed protocols for its conversion into promising fungicidal scaffolds, such as pyrazoles and oxadiazoles. Furthermore, we will explore the structure-activity relationships (SAR) and the mechanistic underpinnings that make the 4-(trifluoromethoxy)phenyl moiety a privileged structural motif in the quest for next-generation crop protection agents.
The Versatility of this compound as a Synthon
This compound serves as an invaluable and versatile starting material for the construction of a variety of heterocyclic compounds with demonstrated fungicidal potential. Its hydrazide functionality provides a reactive handle for cyclization reactions, leading to the formation of stable and biologically active ring systems. The presence of the 4-(trifluoromethoxy)phenyl group is crucial, as this lipophilic and electron-withdrawing substituent often contributes to enhanced fungicidal activity.[1][3]
Below, we present detailed synthetic protocols for the synthesis of two major classes of fungicides derived from this compound: pyrazole and 1,3,4-oxadiazole derivatives.
Protocol 1: Synthesis of Pyrazole Fungicides
Pyrazole-based fungicides are a well-established class of agrochemicals, with many commercial products demonstrating broad-spectrum activity.[4] The synthesis of pyrazole analogues containing the 4-(trifluoromethoxy)phenyl moiety has been shown to yield compounds with high efficacy against a range of phytopathogenic fungi.[4]
Reaction Scheme:
Caption: General synthetic scheme for pyrazole fungicides.
Step-by-Step Protocol:
-
Condensation to form Hydrazone Intermediate:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.
-
Add 1.1 equivalents of a 1,3-dicarbonyl compound (e.g., a β-ketoester or a diketone).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone intermediate can be isolated by precipitation with water or by removal of the solvent under reduced pressure. In many cases, the crude hydrazone is used directly in the next step without further purification.
-
-
Cyclization to form the Pyrazole Ring:
-
Dissolve the crude hydrazone intermediate in a high-boiling point solvent such as glacial acetic acid or toluene.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 4-8 hours. The cyclization is often promoted by the acidic conditions.
-
Monitor the disappearance of the intermediate by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude pyrazole product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure pyrazole derivative.
-
Protocol 2: Synthesis of 1,3,4-Oxadiazole Fungicides
1,3,4-Oxadiazoles are another important class of heterocyclic compounds that have been explored for their fungicidal properties.[5] The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through a one-pot cyclization reaction with an aromatic carboxylic acid.
Reaction Scheme:
References
- 1. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Framework for Elucidating the Reaction Kinetics of 4-(Trifluoromethoxy)benzohydrazide
Abstract
This guide provides a comprehensive experimental framework for investigating the reaction kinetics of 4-(Trifluoromethoxy)benzohydrazide, a compound of increasing interest in medicinal chemistry and drug development. The trifluoromethoxy (-OCF3) group imparts unique properties of high lipophilicity and metabolic stability, making a thorough understanding of its reactivity essential.[1][2] We present a multi-faceted approach utilizing UV-Vis spectrophotometry, stopped-flow techniques, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. As a model system, we detail the kinetic analysis of hydrazone formation via the condensation reaction of this compound with an aromatic aldehyde. This application note delivers detailed protocols, from initial rate determination to the calculation of activation energy, equipping researchers with the necessary tools to rigorously characterize the kinetic profile of this important synthetic building block.
Introduction: The Significance of Kinetic Analysis
This compound serves as a crucial scaffold in the synthesis of novel bioactive molecules. The hydrazide functional group is a versatile handle for forming hydrazones, a class of compounds with a broad spectrum of pharmacological activities.[3] The kinetic parameters of these formation reactions—reaction order, rate constants (k), and activation energies (Ea)—are fundamental to understanding reaction mechanisms, optimizing synthesis protocols, and predicting the stability and reactivity of resulting drug candidates under physiological conditions.
The electron-withdrawing nature and high lipophilicity of the 4-(Trifluoromethoxy) substituent are expected to significantly influence the nucleophilicity of the hydrazide moiety and, consequently, the reaction kinetics.[1][2] This document outlines a robust experimental design to quantify these effects.
Principle of the Study: Monitoring Hydrazone Formation
We have selected the condensation reaction between this compound and an aromatic aldehyde (e.g., p-Nitrobenzaldehyde) as our model system.
Reaction Scheme: 4-(CF₃O)C₆H₄CONHNH₂ + O₂NC₆H₄CHO ⇌ 4-(CF₃O)C₆H₄CONHN=CHC₆H₄NO₂ + H₂O
The rationale for this choice is twofold:
-
Spectroscopic Handle: The formation of the hydrazone creates an extended π-conjugated system, resulting in a strong chromophore with a distinct UV-Vis absorbance maximum at a longer wavelength compared to the reactants. This spectral shift allows for real-time monitoring of product formation or reactant consumption.[4]
-
Mechanistic Relevance: Hydrazone formation is a well-characterized, often pH-dependent reaction, making it an excellent system for demonstrating fundamental kinetic principles. The reaction typically proceeds via a two-step mechanism involving the formation of a tetrahedral intermediate, with the dehydration step often being rate-limiting at neutral pH.[5][6]
Experimental Design & Instrumentation
A multi-technique approach ensures a comprehensive and validated kinetic dataset.
Primary Technique: UV-Vis Spectrophotometry
-
Rationale: This is the most direct and widely accessible method for monitoring the reaction, leveraging the change in absorbance as the hydrazone product is formed.[7][8] Modern spectrophotometers with Peltier temperature controllers allow for precise kinetic runs at various temperatures.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with a thermostatted multi-cell holder (e.g., Agilent Cary series or similar).
For Rapid Reactions: Stopped-Flow Spectroscopy
-
Rationale: If the reaction half-life is in the millisecond to second range, manual mixing is inadequate. A stopped-flow apparatus enables the rapid mixing of reactants and initiates data acquisition within milliseconds, capturing the initial, pre-steady-state phase of the reaction.[9]
-
Instrumentation: A stopped-flow accessory coupled to a UV-Vis spectrophotometer or a dedicated stopped-flow system.
Mechanistic Insight: In-situ ¹⁹F NMR Spectroscopy
-
Rationale: The trifluoromethoxy group provides a unique spectroscopic probe. The ¹⁹F nucleus is 100% abundant and highly sensitive, and its chemical shift is exquisitely sensitive to changes in the local electronic environment.[10][11] Monitoring the ¹⁹F NMR signal of the -OCF3 group allows for direct observation of the reactant's conversion to the product, providing unambiguous, quantitative data without the need for chromophoric labels.[12]
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe tunable to the ¹⁹F frequency and variable temperature capabilities.
Detailed Protocols & Methodologies
Protocol 1: Determination of Reaction Order via UV-Vis Spectroscopy (Method of Initial Rates)
This protocol determines how the reaction rate depends on the concentration of each reactant.
A. Reagent Preparation:
-
Solvent: Prepare a buffered ethanolic solution (e.g., 50% v/v ethanol in 0.1 M acetate buffer, pH 4.5). The acidic pH is often necessary to catalyze the dehydration step in hydrazone formation.[5]
-
Stock Solution A: Prepare a 10 mM stock solution of this compound in the buffered ethanol.
-
Stock Solution B: Prepare a 10 mM stock solution of p-Nitrobenzaldehyde in the buffered ethanol.
B. Spectral Scan:
-
Record the UV-Vis spectrum (250-600 nm) of the individual reactants and a fully reacted solution to identify the absorbance maximum (λ_max) of the hydrazone product, where the reactants have minimal absorbance.
C. Kinetic Runs:
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λ_max. Equilibrate the instrument and cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
To determine the order with respect to the aldehyde:
-
Keep the concentration of this compound constant and high (e.g., 1.0 mM, pseudo-first-order conditions).
-
Perform a series of experiments by varying the concentration of p-Nitrobenzaldehyde (e.g., 0.05, 0.075, 0.10, 0.15 mM).
-
For each run, pipette the hydrazide solution into a quartz cuvette, add the aldehyde solution, mix rapidly, and immediately start data acquisition.
-
-
To determine the order with respect to the hydrazide:
-
Reverse the conditions, keeping the aldehyde concentration constant and high while varying the hydrazide concentration.
-
-
Calculate the initial rate for each experiment from the initial slope of the absorbance vs. time curve.
D. Data Analysis:
-
Plot log(Initial Rate) vs. log([Reactant]). The slope of this line corresponds to the order of the reaction with respect to that reactant.
Protocol 2: Determination of the Rate Constant (k)
Once the reaction orders are known, the rate constant can be determined under defined conditions.
A. Experimental Setup:
-
Using the same instrumentation and solutions as in Protocol 1.
-
If the reaction is first-order with respect to each reactant (overall second order), use equimolar concentrations (e.g., 0.1 mM of each).
B. Kinetic Run:
-
Initiate the reaction in the cuvette at a constant temperature and record the absorbance at λ_max until the reaction is >90% complete.
C. Data Analysis:
-
Convert absorbance (A) to concentration of product ([P]) using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) is determined from a standard solution of the purified hydrazone product.
-
For a second-order reaction, plot 1/([A]₀ - [P]) versus time. The slope of the resulting straight line is equal to the rate constant, k.
Protocol 3: Determination of Activation Parameters (Ea, ΔH‡, ΔS‡)
This protocol explores the effect of temperature on the reaction rate to determine the activation energy.
A. Experimental Setup:
-
Perform a series of kinetic runs as described in Protocol 2 at a minimum of four different temperatures (e.g., 298 K, 303 K, 308 K, 313 K), ensuring precise temperature control.
B. Data Analysis:
-
Calculate the rate constant, k, for each temperature.
-
Arrhenius Plot: Plot ln(k) versus 1/T (in Kelvin). The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹). From this, the activation energy (Ea) can be calculated.
-
Eyring Plot: Plot ln(k/T) versus 1/T. The slope is -ΔH‡/R and the y-intercept is ln(kB/h) + ΔS‡/R, allowing for the calculation of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. (kB = Boltzmann constant, h = Planck constant).
Protocol 4: Alternative Method - In-situ ¹⁹F NMR Monitoring
A. Sample Preparation:
-
In an NMR tube, prepare a reaction mixture in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) with a known concentration of reactants and an internal standard.
B. Data Acquisition:
-
Place the NMR tube in the pre-heated spectrometer.
-
Acquire a series of ¹⁹F NMR spectra over time. The signal corresponding to the -OCF3 group on the this compound will decrease in intensity, while a new signal for the hydrazone product will appear and grow.
C. Data Analysis:
-
Integrate the reactant and product signals in each spectrum.
-
Plot the concentration (proportional to the integral) of the reactant or product versus time to determine the rate and order of the reaction.
Data Presentation & Visualization
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Initial Rate Data for Determination of Reaction Order
| Experiment | [Hydrazide] (mM) | [Aldehyde] (mM) | Initial Rate (M·s⁻¹) |
|---|---|---|---|
| 1 | 1.0 | 0.05 | Rate 1 |
| 2 | 1.0 | 0.10 | Rate 2 |
| 3 | 1.0 | 0.15 | Rate 3 |
| 4 | 0.05 | 1.0 | Rate 4 |
| 5 | 0.10 | 1.0 | Rate 5 |
| 6 | 0.15 | 1.0 | Rate 6 |
Table 2: Temperature Dependence of the Rate Constant
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹·s⁻¹) | ln(k) |
|---|---|---|---|
| 298 | 0.003356 | k₁ | ln(k₁) |
| 303 | 0.003300 | k₂ | ln(k₂) |
| 308 | 0.003247 | k₃ | ln(k₃) |
| 313 | 0.003195 | k₄ | ln(k₄) |
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for determining reaction order and rate constant using UV-Vis spectroscopy.
Caption: Workflow for the determination of Activation Energy (Ea).
Trustworthiness and Self-Validation
To ensure the integrity of the kinetic data, the following practices are essential:
-
Temperature Control: Maintain a constant temperature (±0.1 °C) for all kinetic runs, as reaction rates are highly temperature-dependent.
-
Replicates: Perform each kinetic experiment in triplicate to ensure reproducibility and calculate standard deviations.
-
Blanks: Run control experiments without one of the reactants to ensure there is no background decomposition or absorbance change.
-
Purity of Reagents: Use highly purified this compound and other reagents, as impurities can act as catalysts or inhibitors.[13]
-
Cross-Validation: Where possible, validate the rate constants obtained from UV-Vis spectroscopy with an orthogonal method like ¹⁹F NMR to confirm the results.
Conclusion
This application note provides a robust and versatile framework for the detailed kinetic investigation of this compound. By employing the method of initial rates, temperature-dependent studies, and leveraging techniques from UV-Vis spectrophotometry to in-situ NMR, researchers can obtain a comprehensive understanding of the reactivity of this key fluorinated building block. The resulting kinetic parameters are invaluable for mechanistic elucidation, process optimization, and the rational design of novel therapeutics and materials.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electrochem.org [electrochem.org]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. journals.najah.edu [journals.najah.edu]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: High-Throughput Screening of 4-(Trifluoromethoxy)benzohydrazide Derivative Libraries for Novel Enzyme Inhibitors
Abstract
This guide provides a comprehensive framework for the high-throughput screening (HTS) of 4-(trifluoromethoxy)benzohydrazide derivative libraries to identify novel enzyme inhibitors. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets.[1][2][3] This document outlines the critical steps from library generation and assay development to the execution of a full-scale HTS campaign and subsequent data analysis for hit confirmation. We delve into the underlying scientific principles, offer practical, field-proven insights, and provide detailed, step-by-step protocols to ensure the generation of robust and reproducible data. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction: The Rationale for Screening this compound Derivatives
The this compound core structure possesses a unique combination of physicochemical properties that make it an attractive starting point for the development of novel therapeutics. The trifluoromethoxy group often enhances metabolic stability and membrane permeability, while the benzohydrazide moiety provides a versatile scaffold for chemical modification.[1][2] Libraries derived from this scaffold have demonstrated a broad spectrum of biological activities, including the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3] High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands to millions of compounds, making it an ideal approach to explore the therapeutic potential of a this compound derivative library.[4][5]
This application note will use the inhibition of acetylcholinesterase, a key target in neurodegenerative diseases, as a representative example to illustrate the HTS workflow. The principles and protocols described herein are, however, broadly applicable to other enzymatic targets.
Library Synthesis: Building a Diverse Chemical Collection
A high-quality, diverse chemical library is the cornerstone of any successful HTS campaign. The synthesis of a this compound derivative library typically involves the condensation of this compound with a variety of aldehydes or ketones to form the corresponding hydrazones.[1][6] This reaction is generally robust and amenable to parallel synthesis techniques.
General Synthetic Scheme
The core synthesis involves a straightforward condensation reaction:
Caption: General synthetic route for the preparation of this compound derivatives.
Protocol: Parallel Synthesis of a 96-Well Library Plate
This protocol outlines the synthesis of a 96-compound library plate.
Materials:
-
This compound
-
A diverse set of 96 aldehydes and/or ketones
-
Anhydrous ethanol
-
Glacial acetic acid
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound in anhydrous ethanol (e.g., 0.1 M).
-
Dispense 100 µL of the this compound stock solution into each well of the 96-well reaction block.
-
Prepare 0.1 M stock solutions of the 96 diverse aldehydes/ketones in anhydrous ethanol.
-
Add 100 µL of each unique aldehyde/ketone stock solution to a corresponding well in the reaction block.
-
Add 5 µL of glacial acetic acid to each well to catalyze the reaction.
-
Seal the reaction block and heat at 60°C for 4-6 hours, or until reaction completion as monitored by a suitable analytical method (e.g., LC-MS of a few representative wells).
-
After cooling to room temperature, evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the resulting compounds in an appropriate solvent for storage and screening, typically 100% DMSO, to a final concentration of 10 mM.
-
Perform quality control on a subset of the library (e.g., 5-10% of compounds) using LC-MS and/or NMR to confirm identity and purity.
Assay Development and Optimization
The development of a robust and reliable assay is critical for the success of an HTS campaign.[7][8] For our example of acetylcholinesterase inhibition, a colorimetric assay based on Ellman's reagent is a well-established and cost-effective choice.[1]
Assay Principle
Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Caption: Principle of the colorimetric acetylcholinesterase inhibition assay.
Protocol: Assay Optimization in a 384-Well Format
Objective: To determine the optimal concentrations of enzyme and substrate, and the incubation time.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
384-well clear, flat-bottom microplates
-
A known AChE inhibitor (e.g., galantamine) as a positive control
-
DMSO as a negative control
Procedure:
-
Enzyme Titration:
-
Prepare serial dilutions of AChE in Tris-HCl buffer.
-
In a 384-well plate, add a fixed, excess concentration of ATCI and DTNB to each well.
-
Add the different concentrations of AChE to initiate the reaction.
-
Measure the absorbance at 412 nm every minute for 30 minutes.
-
Select the enzyme concentration that gives a robust linear reaction rate for at least 15-20 minutes and results in a significant signal window without being wasteful of the enzyme.
-
-
Substrate (ATCI) Titration:
-
Using the optimal AChE concentration determined above, perform a similar titration with varying concentrations of ATCI.
-
Determine the Michaelis-Menten constant (Km) for ATCI.
-
For the HTS, use an ATCI concentration at or near the Km value. This ensures that the assay is sensitive to competitive inhibitors.
-
-
DMSO Tolerance:
-
Run the assay with the optimized enzyme and substrate concentrations in the presence of varying concentrations of DMSO (e.g., 0.1% to 5%).
-
Determine the highest concentration of DMSO that does not significantly affect the enzyme activity. This is crucial as the compound library is stored in DMSO.
-
Assay Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[9][10][11] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unsuitable |
Protocol: Z'-Factor Determination
-
Prepare a 384-well plate.
-
In half of the wells (n=192), add the optimized assay components with a final concentration of 1% DMSO (negative controls).
-
In the other half of the wells (n=192), add the assay components with a final concentration of 1% DMSO and the positive control inhibitor (e.g., galantamine at a concentration that gives >90% inhibition) (positive controls).
-
Incubate and read the plate as optimized.
-
Calculate the mean and standard deviation for both the positive and negative controls.
-
Calculate the Z'-factor using the formula above. An assay is deemed suitable for HTS when the Z'-factor is consistently > 0.5.[7]
High-Throughput Screening Workflow
The HTS workflow involves the automated screening of the entire compound library against the validated assay.[4][5]
Caption: A typical automated HTS workflow for an enzyme inhibition assay.
Protocol: Primary HTS Campaign
Objective: To screen the entire this compound library at a single concentration to identify "primary hits."
Instrumentation:
-
Acoustic liquid handler (e.g., Echo) for compound dispensing
-
Automated liquid handling system for reagent addition
-
Microplate reader with kinetic reading capabilities
Procedure:
-
Plate Layout: Each 384-well plate should contain test compounds, positive controls, and negative controls. A typical layout includes 320 wells for test compounds, 16 wells for positive controls, and 16 wells for negative controls.
-
Compound Dispensing: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each 10 mM compound stock from the library plates to the corresponding wells of the assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Enzyme Addition: Add 25 µL of the optimized AChE solution to all wells of the assay plates.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the ATCI/DTNB substrate mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plates in the microplate reader and measure the absorbance at 412 nm every minute for 15 minutes.
-
Data Collection: The output will be the rate of reaction (Vmax) for each well.
Data Analysis and Hit Confirmation
HTS generates vast amounts of data that require robust analysis methods to identify true hits while minimizing false positives.[12][13][14]
Primary Data Analysis
-
Normalization: The raw data (reaction rates) from each plate are normalized to the plate's internal controls. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Rate_compound - Rate_pos_control) / (Rate_neg_control - Rate_pos_control))
-
Hit Selection: A "hit" is defined as a compound that produces a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls (Z-score > 3).
Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity and eliminate false positives.[14]
Protocol: Dose-Response Curve Generation
-
Select all primary hits from the initial screen.
-
Obtain fresh, powdered samples of the hit compounds to ensure purity and identity.
-
Create a serial dilution series for each confirmed hit (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Test these dilutions in the AChE assay in triplicate.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the IC50 value (the concentration at which the compound elicits 50% of its maximal inhibitory effect).[15][16]
Caption: The hit triage and confirmation cascade.
Data Summary Table for Confirmed Hits
| Compound ID | % Inhibition (at 10 µM) | IC50 (µM) | Curve Hill Slope | Max Inhibition (%) |
| TFMBH-001 | 95.2 | 1.2 | 1.1 | 98.5 |
| TFMBH-002 | 88.7 | 3.5 | 0.9 | 95.1 |
| TFMBH-003 | 75.4 | 8.1 | 1.0 | 92.3 |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
This guide provides a detailed workflow for the high-throughput screening of a this compound derivative library. By following these protocols, researchers can effectively identify and validate novel enzyme inhibitors. Confirmed hits from this process serve as valuable starting points for lead optimization campaigns, where medicinal chemists will work to improve potency, selectivity, and pharmacokinetic properties. Further studies should also include secondary and orthogonal assays to rule out non-specific mechanisms of inhibition and to confirm the mode of action.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Trifluoromethoxy)benzohydrazide
Welcome to the technical support center for the synthesis of 4-(Trifluoromethoxy)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this important chemical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the synthesis process.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and reliable method for synthesizing this compound is a two-step process commencing from 4-(trifluoromethoxy)benzoic acid.[1][2] The initial step involves the esterification of the carboxylic acid, typically with methanol, to form methyl 4-(trifluoromethoxy)benzoate. This is followed by the nucleophilic acyl substitution of the ester with hydrazine hydrate to yield the desired product.[1][2]
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the carbonyl carbon of the ester.[3][4] This electronic effect is a key consideration in optimizing the reaction conditions and minimizing potential side reactions.
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound?
A1: Low yields can often be attributed to incomplete reaction during the hydrazinolysis step. This can be due to several factors, including insufficient reaction time, suboptimal temperature, or inadequate mixing. Another significant factor can be the purity of the starting materials, particularly the methyl 4-(trifluoromethoxy)benzoate and hydrazine hydrate.
Q2: I am observing a significant amount of unreacted methyl 4-(trifluoromethoxy)benzoate in my crude product. How can I drive the reaction to completion?
A2: To push the reaction to completion, it is highly recommended to use a molar excess of hydrazine hydrate, typically between 5 to 20 equivalents.[5] This not only helps to ensure the complete consumption of the starting ester but also minimizes the potential for the formation of dimeric side products.[5] Additionally, ensuring the reaction is refluxed for an adequate duration (typically monitored by Thin Layer Chromatography - TLC) is crucial.[6][7]
Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A3: A yellowish tint in the final product often indicates the presence of impurities. These could be residual starting materials, side products, or degradation products. The most effective method to remove colored impurities is through recrystallization.[8] In some cases, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[8] However, use charcoal judiciously as it can also adsorb some of your desired product.
Q4: How do I effectively remove the excess hydrazine hydrate after the reaction?
A4: Excess hydrazine hydrate can typically be removed by washing the crude product with cold water, as hydrazine hydrate is highly soluble in water while the desired product has low water solubility.[5] Another technique is azeotropic distillation with a solvent like xylene, although this is more complex.[9] Vacuum distillation of the crude reaction mixture can also be employed to remove excess hydrazine hydrate and other volatile components.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Sub-optimal temperature- Insufficient reaction time- Impure starting materials | - Use a molar excess of hydrazine hydrate (5-20 eq).[5]- Ensure the reaction is maintained at reflux temperature.- Monitor the reaction progress using TLC until the starting ester spot disappears.[7]- Use high-purity starting materials. |
| Presence of Unreacted Ester | - Insufficient hydrazine hydrate- Short reaction time | - Increase the molar excess of hydrazine hydrate.- Extend the reflux time and monitor by TLC.[7] |
| Formation of Oily Product Instead of Solid | - Presence of impurities- Inappropriate recrystallization solvent | - Ensure the crude product is thoroughly washed to remove soluble impurities.- Experiment with different recrystallization solvents or solvent mixtures. A good starting point is ethanol or methanol.[11] |
| Product is Difficult to Purify by Recrystallization | - Trapped impurities in the crystal lattice- Co-precipitation of impurities | - Perform a second recrystallization.[8]- Ensure slow cooling during recrystallization to promote the formation of purer crystals.- If recrystallization fails, consider purification by column chromatography. |
III. Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-(Trifluoromethoxy)benzoate
This protocol is a standard esterification procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to act as both the solvent and reactant.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(trifluoromethoxy)benzoate. This can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
This protocol outlines the hydrazinolysis of the ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-(trifluoromethoxy)benzoate (1.0 eq) in ethanol.[1][2]
-
Reagent Addition: Add an excess of hydrazine hydrate (5-20 eq).[5]
-
Reaction: Heat the mixture to reflux and maintain for 3-12 hours. The progress of the reaction should be monitored by TLC.[6][7]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification (Washing): Collect the precipitate by filtration and wash it thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[5]
-
Purification (Recrystallization): Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound as a white solid.[12]
IV. Visualizing the Workflow and Troubleshooting
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. References
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from --INVALID-LINK--
-
Isanbor, C., & Babatunde, A. I. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of the Chemical Society of Nigeria, 44(1).
-
Krátký, M., Vu, Q. A., Štěpánková, Š., Svrčková, K., & Vinšová, J. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(23), 5693.
-
Ferreira, R. J., Ferreira, C., & Ferreira, L. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5773.
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--
-
Isanbor, C., & Babatunde, A. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria, 44(1).
-
ResearchGate. (n.d.). Reaction development a Optimization of the reaction conditions. Retrieved from --INVALID-LINK--
-
Krátký, M., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(23), 5693.
-
Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(9), 15846-15861.
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific reports, 12(1), 6825.
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Remove excess hydrazine hydrate? Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Retrieved from --INVALID-LINK--
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
-
Shimadzu. (n.d.). Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions using benzohydrazide (1 mmol). Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved from --INVALID-LINK--
-
precisionFDA. (n.d.). 4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: Monitoring 2,4-Dichloro-1,3,5-triazine Reactions by Thin-Layer Chromatography. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2023). Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. Journal of Medicinal Chemistry, 66(22), 15286–15306.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). N′-(4-Fluorobenzoyl)-3,4,5-trimethoxybenzohydrazide monohydrate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 4-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide methanol monosolvate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 1-Adamantylhydrazine by Recrystallization. Retrieved from --INVALID-LINK--
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 4-(Trifluoromethoxy)benzohydrazide hydrazones
Welcome to the technical support resource for the synthesis of 4-(Trifluoromethoxy)benzohydrazide hydrazones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. The unique properties conferred by the trifluoromethoxy group—such as enhanced metabolic stability and lipophilicity—make these hydrazones attractive scaffolds in drug discovery.[1][2][3] However, their synthesis is not without challenges.
This document provides in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrazone formation in this context?
A1: The reaction is a nucleophilic addition-elimination (or condensation) reaction between the nucleophilic nitrogen of this compound and the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically acid-catalyzed and proceeds in two main stages[4][5]:
-
Nucleophilic Addition: The terminal nitrogen (-NH₂) of the hydrazide attacks the carbonyl carbon, forming a tetrahedral intermediate called a carbinolhydrazine.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolhydrazine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom forms the stable C=N double bond of the hydrazone.
The overall reaction is reversible, and the equilibrium can be driven towards the product by removing water as it is formed.[6]
Q2: How does the 4-(trifluoromethoxy) group influence the reaction?
A2: The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This has two primary effects:
-
Electronic Effect: It deactivates the benzene ring, but more importantly, it withdraws electron density from the carbonyl group of the hydrazide. This slightly reduces the nucleophilicity of the adjacent -NH- group but does not significantly impact the reactivity of the terminal -NH₂ group, which is the primary nucleophile.
-
Stability: The trifluoromethoxy group is exceptionally stable under a wide range of synthetic conditions, including the acidic or basic catalysis often used for hydrazone formation.[1][2] Unlike a simple methoxy group, it is highly resistant to metabolic degradation (oxidation) and chemical cleavage, which is a key advantage in drug design.[1][2]
Q3: Why is pH control so critical for this reaction?
A3: The rate of hydrazone formation is highly pH-dependent. A weakly acidic environment (typically pH 4-5) is required to strike a delicate balance[7][8]:
-
If the pH is too high (basic): There is insufficient acid to catalyze the reaction by protonating the carbonyl oxygen of the aldehyde/ketone. This makes the carbonyl carbon less electrophilic and slows the initial nucleophilic attack.
-
If the pH is too low (strongly acidic): The lone pair of electrons on the nucleophilic nitrogen of the hydrazide becomes protonated (-NH₂ → -NH₃⁺). This protonated form is no longer a nucleophile, effectively stopping the reaction.
Therefore, maintaining a mildly acidic pH ensures that a sufficient fraction of the carbonyl reactant is activated while a sufficient fraction of the hydrazide remains unprotonated and nucleophilic.
Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: Low Yield & Incomplete Conversion
Q: My reaction has stalled. TLC/LC-MS analysis shows significant amounts of unreacted this compound and the starting aldehyde/ketone, even after prolonged reaction times. What is causing this?
A: This is a common issue often rooted in reaction equilibrium or kinetics.
Potential Causes & Explanations:
-
Improper pH: As detailed in FAQ Q3, an incorrect pH is the most frequent cause of poor reaction rates. The optimal pH can vary slightly depending on the specific substrates.
-
Water Accumulation: Hydrazone formation is a reversible reaction that produces water. If water is not removed from the reaction medium, the equilibrium will not favor product formation, leading to incomplete conversion.
-
Steric Hindrance: A sterically bulky aldehyde or ketone (e.g., a derivative of camphor or a di-ortho-substituted benzaldehyde) can significantly slow down the rate of nucleophilic attack.[9][10]
-
Poor Solubility: One or both of your starting materials may have limited solubility in the chosen solvent, leading to a slow heterogeneous reaction rather than a fast homogeneous one.
Troubleshooting Protocol & Optimization
-
Verify and Adjust pH:
-
If running the reaction in a solvent like ethanol, add a catalytic amount of a weak acid. Acetic acid (a few drops) is a standard choice.
-
For aqueous solvent systems, use a buffer to maintain the pH in the 4-5 range.
-
-
Facilitate Water Removal:
-
If your solvent and reactants are stable at higher temperatures, use a Dean-Stark apparatus with a refluxing solvent like toluene to azeotropically remove water.
-
Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Enhance Reaction Rate:
-
Increase the reaction temperature. Refluxing in ethanol is a common practice for driving the reaction to completion.[11]
-
For sterically hindered substrates, significantly longer reaction times (24-48 hours) may be necessary.
-
-
Improve Solubility:
-
Switch to a solvent in which both reactants are more soluble. Common choices include ethanol, methanol, or tetrahydrofuran (THF). A co-solvent system may also be effective.
-
Experimental Workflow for Optimizing a Stalled Reaction
Caption: Troubleshooting workflow for incomplete hydrazone synthesis.
Problem 2: Appearance of a Higher Molecular Weight Impurity
Q: I'm observing an impurity with a mass corresponding to a dimer of my aldehyde/ketone reactant. What is this side product and how can I prevent it?
A: This side product is almost certainly an azine .
Mechanism of Azine Formation:
Azines are formed by the condensation of two molecules of an aldehyde or ketone with one molecule of hydrazine (H₂N-NH₂). This side reaction becomes significant if free hydrazine is present in your reaction mixture. Hydrazine can be introduced as an impurity in your this compound starting material, as it is the reagent used to synthesize the hydrazide from the corresponding ester.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Hydrazone Formation [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-(Trifluoromethoxy)benzohydrazide
Welcome to the technical support guide for the purification of 4-(Trifluoromethoxy)benzohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.
Introduction: The Challenge of Purity
This compound is a crucial building block in the synthesis of various biologically active molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, complex product mixtures, and unreliable biological data. The typical synthesis from the corresponding methyl or ethyl ester with hydrazine hydrate often yields a crude product containing unreacted starting materials, diacyl hydrazide byproducts, and residual hydrazine.[1][2] This guide provides a structured, problem-solving approach to navigate these purification challenges.
Frequently Asked Questions & Troubleshooting Guides
Q1: I have my crude product. What are the first steps, and what impurities should I expect?
Answer: Before any purification attempt, you must first assess the crude product's composition. This initial analysis is the most critical step as it dictates the entire purification strategy.
Initial Assessment Protocol:
-
Thin-Layer Chromatography (TLC): This is your primary tool for a quick qualitative assessment.
-
Recommended Eluent System: Start with a moderately polar system like 1:1 Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds.
-
Analysis: Spot the crude material, the starting ester, and (if possible) a pure standard of the product. The number of spots and their relative positions (Rƒ values) will reveal the complexity of your mixture.
-
-
Proton NMR (¹H NMR): A small, unfiltered sample dissolved in DMSO-d₆ or CDCl₃ can provide invaluable information. Look for:
Common Impurities & Their Characteristics:
| Impurity | Chemical Structure | Expected TLC Behavior (vs. Product) | Identification by ¹H NMR |
| Starting Ester | CF₃O-Ph-CO₂R | Less polar (higher Rƒ) | Characteristic alkyl ester signals (e.g., -OCH₃) |
| Hydrazine Hydrate | H₂NNH₂·H₂O | Stays at baseline (highly polar) | Not typically observed; highly soluble in aqueous phases |
| Symmetrical Diacyl Hydrazide | (CF₃O-Ph-CO)₂NHNH | Polarity similar to or slightly less than the product | Absence of the -NH₂ signal, different NH signal integration |
Q2: Which purification technique should I choose? Recrystallization, Chromatography, or something else?
Answer: The optimal technique depends directly on your initial assessment. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: My recrystallization is failing. The product "oils out" instead of forming crystals. What's wrong?
Answer: "Oiling out" is a common and frustrating problem. It typically occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1]
Troubleshooting Steps:
-
Increase Solvent Volume: The most common cause is using too little solvent. The melting point of your compound (check literature values, likely ~115-120°C for similar structures) may be lower than the solvent's boiling point.[4][5] By adding more hot solvent, you can often dissolve the oil completely, allowing for proper crystallization upon cooling.
-
Change the Solvent System:
-
Use a Lower-Boiling Solvent: If your compound has a low melting point, a solvent like diethyl ether or dichloromethane (used with care) might be more appropriate, though their utility for recrystallization is limited.
-
Use a Mixed-Solvent System: This is often the best solution. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., Ethanol or Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Water) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly.[6]
-
-
Ensure Slow Cooling: Crashing the temperature by placing the hot flask directly into an ice bath encourages oiling out and traps impurities. Let the solution cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer.
-
Scratch & Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a single, pure seed crystal.[1]
Q4: I'm performing column chromatography, but the separation is poor. How can I improve it?
Answer: Poor separation on a silica gel column usually points to an incorrect choice of mobile phase (eluent). Hydrazides can be tricky due to the polar -NHNH₂ group, which can cause tailing on the TLC plate and streaking on the column.
Column Chromatography Workflow & Troubleshooting:
Caption: Workflow and troubleshooting for column chromatography.
Detailed Protocol for Column Chromatography:
-
Solvent Selection: Use TLC to find a solvent system where your desired product has an Rƒ value of ~0.25-0.35. A good starting point is a Hexane/Ethyl Acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow it to settle, ensuring a flat, uniform bed with no air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent like Dichloromethane (DCM). Carefully apply this solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin elution with your chosen solvent system. If impurities are very close in polarity, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[1]
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q5: Can I use an acid-base extraction to purify my product?
Answer: Yes, an acid-base wash or extraction can be an excellent preliminary purification step, particularly if you suspect unreacted acidic or basic starting materials.[7][8] However, this compound itself is weakly basic at the hydrazine nitrogen and can be protonated by strong acids. It is generally not recommended as a full purification method on its own unless separating from neutral impurities.
When to Use an Acid-Base Wash:
-
To Remove Unreacted Acid: If your synthesis started from 4-(Trifluoromethoxy)benzoic acid, a wash with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, pulling it into the aqueous layer while leaving your hydrazide product in the organic layer (e.g., dissolved in Ethyl Acetate or DCM).[9][10]
-
To Remove Excess Hydrazine: A wash with a dilute acid (e.g., 1M HCl) can remove residual hydrazine. Caution: This may also protonate and extract some of your desired product into the aqueous layer, reducing your yield. Therefore, a simple water wash is often a safer first step to remove highly water-soluble hydrazine hydrate.
Q6: How do I confirm the purity of my final product?
Answer: A single technique is often insufficient. A combination of methods provides the most trustworthy confirmation of purity.
Purity Confirmation Techniques:
| Technique | What It Tells You | Protocol Summary |
| ¹H and ¹⁹F NMR | Confirms the chemical structure and detects proton- or fluorine-containing impurities. Quantitative NMR (qNMR) can provide high-accuracy purity values.[11] | Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆). For ¹⁹F NMR, the -OCF₃ group provides a sharp, clean singlet for analysis. |
| LC-MS | Separates components and provides the mass of each, confirming the molecular weight of the product and helping to identify impurities. | Use a C18 reverse-phase column with a Water/Acetonitrile gradient containing 0.1% formic acid or TFA. Monitor by UV and MS. |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[5] | Use a calibrated melting point apparatus. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. |
| Elemental Analysis (C, H, N) | Provides the percentage composition of elements. A result within ±0.4% of the calculated values is strong evidence of purity. | Requires sending a sample to a specialized analytical lab. |
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 4-(TRIFLUOROMETHYL)BENZHYDRAZIDE | 339-59-3 [m.chemicalbook.com]
- 5. 4-(Trifluoromethyl)benzhydrazide 97 339-59-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Acid-base_extraction [bionity.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 4-(Trifluoromethoxy)benzohydrazide Derivatives
Welcome to the dedicated technical support center for the crystallization of 4-(trifluoromethoxy)benzohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the crystallization of these valuable compounds. The unique physicochemical properties imparted by the trifluoromethoxy group, while beneficial for biological activity, can introduce specific hurdles in obtaining high-quality crystalline material.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve consistent, reproducible results.
The Science Behind the Challenge: Why Crystallization of these Derivatives Can Be Tricky
The this compound scaffold is of significant interest in medicinal chemistry.[3][4][5] However, the very features that make it attractive can complicate crystallization. The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing, which can significantly influence intermolecular interactions and crystal packing.[1][2] Furthermore, the hydrazide functional group is capable of forming strong hydrogen bonds, adding another layer of complexity to the crystallization process.[6] Understanding these underlying principles is the first step in effective troubleshooting.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may be encountering in the lab.
Issue 1: My compound "oils out" and refuses to crystallize.
This is a common issue, particularly with compounds that have a low melting point or when significant impurities are present, which can depress the melting point.[7] "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.
Why is this happening?
-
High Solute Concentration at Elevated Temperatures: The compound may be melting in the hot solvent before it has a chance to crystallize upon cooling.
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to arrange themselves into an ordered crystal lattice, instead crashing out as a disordered oil.[7]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, leading to a supersaturated oily phase.
Solutions:
-
Re-heat and Dilute: Gently warm the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration.[7] Allow the solution to cool much more slowly.
-
Modify the Solvent System: If using a single solvent, consider a mixed-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Induce Crystallization:
-
Seeding: Introduce a seed crystal of the desired compound to provide a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.
-
-
Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer) to decrease the solubility of the oil.
Issue 2: The crystallization happens too quickly, resulting in a fine powder or poor-quality crystals.
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization as a purification technique.[7]
Why is this happening?
-
High Degree of Supersaturation: The solution is too concentrated, leading to rapid nucleation and crystal growth.
-
Use of a Highly Volatile Solvent: The solvent may be evaporating too quickly, rapidly increasing the concentration of the solute.
Solutions:
-
Increase the Solvent Volume: Re-dissolve the compound in a larger volume of hot solvent to reduce the level of supersaturation upon cooling.[7]
-
Slow Cooling is Key:
-
Allow the flask to cool to room temperature on the benchtop, insulated from the surface with a few paper towels or a cork ring.[7]
-
Once at room temperature, you can gradually move the flask to a colder environment (e.g., a refrigerator).
-
-
Choose a Less Volatile Solvent: If using a very volatile solvent, consider switching to one with a higher boiling point to slow down the cooling and evaporation rate.
Issue 3: No crystals form, even after extended cooling.
This can be a frustrating experience, but there are several techniques to induce crystallization.
Why is this happening?
-
Solution is Not Supersaturated: You may have used too much solvent, and the compound remains soluble even at low temperatures.
-
High Purity: Very pure compounds can sometimes be difficult to crystallize as they lack nucleation points.
-
Inhibition of Nucleation: Certain impurities can act as inhibitors of crystal nucleation.
Solutions:
-
Increase Concentration: Gently heat the solution and evaporate a portion of the solvent to increase the concentration.[7] Then, allow it to cool again.
-
Induce Nucleation:
-
Seeding: As mentioned before, adding a seed crystal is a highly effective method.
-
Scratching: Scratch the inner surface of the flask.[7]
-
-
Change the Solvent: Your compound may simply not crystallize well from the chosen solvent. Experiment with different solvents or solvent mixtures.
-
If all else fails: The solvent can be removed by rotary evaporation to recover the solid, and another crystallization attempt can be made with a different solvent system.[7]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound derivatives?
A good starting point is to test a range of solvents with varying polarities. Common choices include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Nitriles: Acetonitrile
-
Aromatic Hydrocarbons: Toluene
-
Mixed Solvent Systems: Ethanol/water, Toluene/hexane, Ethyl acetate/hexane
Solvent Selection Strategy: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test the solubility of a small amount of your crude material in a few drops of each solvent in a test tube.
Q2: How does the trifluoromethoxy group specifically affect crystallization?
The -OCF₃ group is a unique substituent. It is strongly electron-withdrawing and highly lipophilic. This can lead to:
-
Altered Intermolecular Interactions: The fluorine atoms can participate in weak hydrogen bonds and other non-covalent interactions, influencing the crystal packing.[8]
-
Polymorphism: The presence of the -OCF₃ group can lead to the formation of different crystal forms (polymorphs), each with distinct physical properties. Careful control of crystallization conditions is crucial to obtain the desired polymorph consistently.
-
Solubility Changes: The lipophilic nature of the -OCF₃ group generally increases solubility in non-polar solvents.
Q3: I suspect I have different polymorphs. How can I confirm this and how do I control it?
Polymorphism is a significant concern in pharmaceutical development.
Confirmation: Different polymorphs can be identified and characterized using techniques such as:
-
Powder X-ray Diffraction (PXRD)
-
Differential Scanning Calorimetry (DSC)
-
Thermogravimetric Analysis (TGA)
-
Solid-State NMR Spectroscopy
Control: Controlling polymorphism involves meticulous control over the crystallization process:
-
Solvent: The choice of solvent can have a profound impact on which polymorph crystallizes.
-
Cooling Rate: Different cooling rates can favor the formation of different polymorphs.
-
Temperature: The crystallization temperature can be a critical factor.
-
Additives: The presence of small amounts of impurities or specifically added "tailor-made" additives can sometimes promote the crystallization of a desired polymorph.[9]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. The ideal solvent will dissolve the compound when hot but show low solubility when cool.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the compound completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, if necessary, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Protocol 2: Troubleshooting "Oiling Out"
-
If your compound oils out, re-heat the solution until the oil redissolves.
-
Add 10-20% more of the hot solvent to the solution.
-
Allow the solution to cool very slowly. Consider placing the flask in a beaker of hot water and allowing the entire setup to cool to room temperature.
-
If oiling persists, try a mixed solvent system as described in the troubleshooting guide.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: A workflow for troubleshooting common crystallization problems.
Key Factors Influencing Crystallization
The interplay of several factors governs the success of crystallization. This diagram highlights the key variables to consider.
Caption: Key factors that influence the outcome of a crystallization experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing byproducts in 4-(Trifluoromethoxy)benzohydrazide reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Trifluoromethoxy)benzohydrazide. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of byproducts encountered during its synthesis and subsequent reactions. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of common impurities, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides a causal explanation and a systematic approach to resolving the issue.
Q1: My final product yield is significantly lower than expected, and TLC/LC-MS analysis shows a considerable amount of the starting methyl 4-(trifluoromethoxy)benzoate. What is the likely cause?
A1: This issue points directly to incomplete hydrazinolysis, the reaction between the ester and hydrazine hydrate.[1][2] Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: Hydrazinolysis, while generally efficient, may require reflux conditions to proceed to completion.[1] If you are running the reaction at room temperature, consider increasing the temperature or extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.[3][4]
-
Stoichiometry of Hydrazine: A molar excess of hydrazine hydrate is typically used to drive the reaction forward. A common protocol might use 1.5 to 3 equivalents. An insufficient amount of hydrazine will result in an incomplete reaction.
-
Solvent Choice: Ethanol or methanol are common solvents for this reaction.[1] Ensure your starting ester is fully dissolved at the reaction temperature to allow for a homogenous reaction mixture.
Corrective Action: Re-run the reaction using a higher molar excess of hydrazine hydrate (e.g., 2-3 equivalents) and ensure the mixture is refluxed for a sufficient period (e.g., 2-5 hours), monitoring by TLC for the complete consumption of the starting ester.
Q2: I've isolated my this compound, but my ¹H NMR spectrum shows a second, minor set of aromatic peaks and my mass spectrum has a high molecular weight peak around m/z 394. What is this impurity?
A2: The observed molecular weight (exact mass for C₁₆H₁₀F₆N₂O₂ is 376.06) strongly suggests the formation of a 1,2-diacylhydrazine , specifically N,N'-bis(4-(trifluoromethoxy)benzoyl)hydrazine. This byproduct arises from the acylation of the initially formed this compound by another molecule of the starting ester or a more reactive acyl species.
Mechanism of Formation: This side reaction is favored under certain conditions, particularly if the reaction is heated for an extended period after the initial hydrazide has formed, or if there is a limiting amount of hydrazine. The newly formed benzohydrazide, being a nucleophile, can compete with the remaining hydrazine to attack the ester starting material. Several synthetic routes can lead to N,N'-diacylhydrazines.[5]
Identification:
-
MS: Expect a molecular ion peak corresponding to C₁₆H₁₀F₆N₂O₂.
-
¹H NMR: The spectrum will be more complex than the desired product. The two N-H protons will likely appear as a single, broad peak, and you will observe a distinct set of aromatic signals corresponding to the two symmetric phenyl rings.
-
IR: The N-H stretching region may differ from the pure hydrazide, and the carbonyl (C=O) peak may be shifted.
Mitigation Strategy: Use a sufficient excess of hydrazine hydrate to ensure it is the primary nucleophile. Avoid unnecessarily prolonged heating once the starting ester has been consumed (as monitored by TLC).
Q3: My crude product contains a significant impurity with a molecular weight of 192 g/mol . My reaction was exposed to water during workup. What is this species?
A3: This impurity is almost certainly the hydrolysis product, 4-(Trifluoromethoxy)benzoic acid (C₈H₅F₃O₃, Exact Mass: 206.02). The mass of 192 g/mol that you are observing might be a fragment in the mass spectrometer. Hydrazides, like other carboxylic acid derivatives, are susceptible to hydrolysis back to the parent carboxylic acid, especially when heated under acidic or basic conditions.[6][7]
Causality:
-
Acidic/Basic Workup: If your workup procedure involved washing with acidic or basic solutions while heating, you may have inadvertently catalyzed the hydrolysis of your product.
-
Moisture in Reaction: Performing the subsequent reaction (e.g., hydrazone formation) under non-anhydrous conditions, especially with acid catalysis, can lead to the hydrolysis of the benzohydrazide starting material.[8]
Confirmation:
-
LC-MS: Compare the retention time and mass spectrum with an authentic sample of 4-(Trifluoromethoxy)benzoic acid.
-
¹H NMR: Look for the characteristic broad singlet of a carboxylic acid proton, typically far downfield (>10 ppm). The aromatic signals will also be distinct from your hydrazide product.
-
IR Spectroscopy: The presence of a very broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) is a strong indicator.[3]
Preventative Measures: Ensure workup procedures are performed at or below room temperature. When using the benzohydrazide in subsequent steps that are sensitive to water, ensure you are using anhydrous solvents and reagents.
Byproduct Identification Workflow
When an unknown impurity is detected, a systematic approach is crucial. The following workflow outlines the steps for identification and characterization.
Caption: Workflow for identifying unknown reaction byproducts.
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts I should expect during the synthesis and use of this compound?
A: The three most common byproducts are:
-
Unreacted Starting Materials: Either methyl 4-(trifluoromethoxy)benzoate or 4-(trifluoromethoxy)benzoic acid, depending on your synthetic route.
-
4-(Trifluoromethoxy)benzoic Acid: The product of hydrolysis.
-
N,N'-bis(4-(Trifluoromethoxy)benzoyl)hydrazine: The product of self-condensation or over-acylation.
This table summarizes their key analytical data:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature (LC-MS ESI+) |
| Desired Product | C₈H₇F₃N₂O | 204.15 | [M+H]⁺ = 205.06 |
| Methyl 4-(trifluoromethoxy)benzoate | C₉H₇F₃O₃ | 220.15 | [M+H]⁺ = 221.04 |
| 4-(Trifluoromethoxy)benzoic Acid | C₈H₅F₃O₃ | 206.12 | [M-H]⁻ = 205.01 (in negative mode) |
| N,N'-bis(4-(trifluoromethoxy)benzoyl)hydrazine | C₁₆H₁₀F₆N₂O₂ | 376.26 | [M+H]⁺ = 377.07 |
Q: How stable is the 4-(trifluoromethoxy) group itself? Could it be a source of byproducts?
A: The trifluoromethoxy (-OCF₃) group is exceptionally stable.[9] It is metabolically robust and resistant to chemical degradation under most synthetic conditions due to the high strength of the C-F bonds.[10] Unlike a simple methoxy group, it is not prone to cleavage. Therefore, it is highly unlikely that you will see byproducts arising from the decomposition of the -OCF₃ group itself. Any impurities will almost certainly originate from reactions involving the hydrazide functional group.
Q: What is the best set of analytical techniques for routine purity checks and byproduct identification?
A: A combination of chromatographic and spectroscopic techniques is ideal.
-
For quick purity checks and reaction monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection are excellent.[4]
-
For initial identification of unknowns: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It provides both the retention time (a measure of polarity) and the molecular weight of the components in your mixture.[11][12][13]
-
For definitive structural confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For this specific molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous structural information.[14][15] ¹⁹F NMR is particularly valuable as it gives a clean, single peak for the -OCF₃ group, making it easy to spot different trifluoromethoxy-containing species in a mixture.[14][16]
Reaction & Byproduct Formation Pathways
The following diagram illustrates the intended synthesis and the two primary side reactions that lead to common byproducts.
Caption: Key reaction pathways in the synthesis of this compound.
Experimental Protocol: LC-MS Analysis of a Crude Reaction Mixture
This protocol provides a general method for analyzing a crude reaction mixture to identify the main product and potential byproducts listed in this guide.
Objective: To obtain the molecular weights of all major components in a crude reaction mixture following the synthesis of this compound.
Materials:
-
Crude reaction mixture sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
LC-MS system with ESI source
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation: a. Dilute a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of a 50:50 mixture of ACN and water. b. Vortex thoroughly to dissolve. c. If solids persist, centrifuge the sample and transfer the supernatant to an HPLC vial. This prevents clogging of the LC system.
-
LC Method Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
-
MS Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching if possible.
-
Scan Range: m/z 100 - 800
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
-
Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Examine the mass spectrum for each peak. c. Look for the expected [M+H]⁺ ion for your product (205.06) and potential byproducts (see table above). In negative mode, look for the [M-H]⁻ ion of the carboxylic acid (205.01). d. Compare the observed molecular weights with the theoretical values to tentatively identify each component.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 5. Synthesis of N,N'-Diacylhydrazines and their Use in Various Synth...: Ingenta Connect [ingentaconnect.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. rroij.com [rroij.com]
- 13. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Trifluoromethoxy)benzohydrazide for Preclinical Studies
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 4-(Trifluoromethoxy)benzohydrazide. This critical intermediate is gaining significant attention in medicinal chemistry for its role in the development of novel therapeutics. As research progresses from bench-scale discovery to preclinical evaluation, the demand for larger quantities of high-purity material necessitates a robust and scalable synthetic process.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this synthesis. Our goal is to equip you with the expertise to ensure a safe, efficient, and reproducible process, ultimately accelerating your preclinical development timeline.
I. Synthetic Pathway Overview
The synthesis of this compound is typically a two-step process starting from 4-(Trifluoromethoxy)benzoic acid.[1][2] The first step is an esterification, commonly a Fischer esterification, to protect the carboxylic acid. The resulting ester is then converted to the desired hydrazide via hydrazinolysis.
Caption: Two-step synthesis of this compound.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Esterification Step: 4-(Trifluoromethoxy)benzoic Acid to Methyl 4-(Trifluoromethoxy)benzoate
Q1: My esterification reaction is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in Fischer esterification is a common challenge, often related to the equilibrium nature of the reaction. Here are the primary factors to investigate:
-
Insufficient Catalyst: A catalytic amount of strong acid (e.g., sulfuric acid) is crucial.[1][2] On a larger scale, ensure the catalyst is adequately dispersed.
-
Water Content: The presence of water in your starting materials (benzoic acid or methanol) will shift the equilibrium back towards the reactants, hindering ester formation. Use anhydrous methanol and ensure your benzoic acid is thoroughly dried.
-
Reaction Time and Temperature: While these reactions are often run at reflux, larger volumes may require longer heating times to reach completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Troubleshooting Workflow: Low Esterification Yield
Caption: Troubleshooting workflow for low esterification yield.
Hydrazinolysis Step: Methyl 4-(Trifluoromethoxy)benzoate to this compound
Q2: The hydrazinolysis reaction is sluggish and incomplete. What can I do?
A2: Incomplete hydrazinolysis can be attributed to several factors, particularly when scaling up:
-
Purity of the Ester: Impurities from the previous step can interfere with the reaction. Ensure the methyl 4-(trifluoromethoxy)benzoate is of high purity.
-
Hydrazine Hydrate Quality and Stoichiometry: Use a good quality hydrazine hydrate. A slight excess (e.g., 1.2-1.5 equivalents) is often employed to drive the reaction to completion.[4]
-
Solvent Choice: Ethanol or methanol are common solvents.[5][6] Ensure your ester is fully dissolved at the reaction temperature.
-
Temperature: Refluxing is typically required to achieve a reasonable reaction rate.[6]
Q3: I'm observing the formation of a significant amount of an unknown byproduct during hydrazinolysis. What could it be and how can I prevent it?
A3: A common byproduct in reactions involving hydrazine is the formation of azines. This can occur if the newly formed hydrazide reacts with any residual carbonyl-containing impurities. To minimize this:
-
Purify the Starting Ester: As mentioned, a pure ester is crucial.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.[4]
Q4: My final product, this compound, is difficult to purify. What are the best methods for purification at scale?
A4: Purification is critical for obtaining material suitable for preclinical studies.
-
Recrystallization: This is the most effective method for purifying solid benzohydrazide derivatives.[4]
-
Solvent Selection: A common and effective solvent for recrystallization is ethanol.[4] The ideal solvent system is one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to induce crystallization. The resulting crystals can be collected by filtration and washed with a small amount of cold ethanol.
-
| Purification Method | Pros | Cons | Scale-Up Consideration |
| Recrystallization | High purity achievable, cost-effective. | Potential for product loss in the mother liquor. | Solvent volume increases significantly. Requires large vessels for dissolution and crystallization. |
| Column Chromatography | Can separate closely related impurities. | Solvent-intensive, time-consuming, costly at scale. | Generally not practical for large-scale purification of the final product. |
III. Safety Precautions: Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous substance and requires strict safety protocols. [7][8][9][10][11]
-
Toxicity and Corrosivity: Hydrazine hydrate is toxic if swallowed, in contact with skin, or if inhaled.[7][9] It can cause severe skin burns and eye damage.[7]
-
Carcinogenicity: It is a suspected carcinogen.[7]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[8] A face shield is also recommended.[10]
-
Ensure an eyewash station and safety shower are readily accessible.[9][10]
-
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Keep containers tightly closed.[7]
-
Spills: In case of a small spill, absorb with an inert dry material and place in a suitable container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
-
Disposal: Dispose of hydrazine hydrate and any contaminated materials as hazardous waste according to local, state, and federal regulations.[7]
IV. Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-(Trifluoromethoxy)benzoate
This protocol is for a representative lab scale and should be adapted for larger scales with appropriate engineering controls.
Materials:
-
4-(Trifluoromethoxy)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Trifluoromethoxy)benzoic acid (1.0 eq).
-
Add anhydrous methanol (10-15 mL per gram of acid).
-
Stir the mixture to dissolve the starting material.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-(trifluoromethoxy)benzoate. The product can be used in the next step, if sufficiently pure, or purified further by distillation or chromatography if necessary.
Step 2: Synthesis of this compound
Materials:
-
Methyl 4-(Trifluoromethoxy)benzoate
-
Hydrazine hydrate (e.g., 55% or 64% solution)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve methyl 4-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (10-15 mL per gram of ester).
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC or LC-MS.[6]
-
After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
If necessary, further cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[4]
-
Dry the product under vacuum.
-
If required, recrystallize the crude product from ethanol to obtain high-purity this compound.[4]
V. References
-
Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET. --INVALID-LINK--
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. --INVALID-LINK--
-
Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. --INVALID-LINK--
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. --INVALID-LINK--
-
Arkema Inc. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. --INVALID-LINK--
-
Various Authors. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. ResearchGate. --INVALID-LINK--
-
Kowalkowska, A., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. --INVALID-LINK--
-
Kowalkowska, A., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC, 26(4), 989. --INVALID-LINK--
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. --INVALID-LINK--
-
Various Authors. (2024). Looking for tips on scaling up organic syntheses. Reddit. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
Technical Support Guide: Storage and Handling of 4-(Trifluoromethoxy)benzohydrazide to Ensure Stability
Welcome to the technical support center for 4-(Trifluoromethoxy)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. The stability of this compound is paramount for reproducible experimental outcomes. Its chemical structure, featuring both a reactive hydrazide moiety and a trifluoromethoxy-substituted aromatic ring, presents specific challenges for long-term storage. This document provides in-depth, field-proven strategies to mitigate degradation, troubleshoot common issues, and verify compound integrity.
Section 1: Quick Reference Storage Protocol
For optimal stability, proper storage is non-negotiable. The primary drivers of degradation are oxygen, moisture, light, and elevated temperatures. The following table summarizes the ideal conditions for storing this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows the kinetics of all potential degradation reactions. While room temperature is acceptable for short periods, cold storage is essential for long-term stability.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The hydrazide group is highly susceptible to oxidation by atmospheric oxygen.[2][3] An inert atmosphere is the most effective preventative measure. |
| Light | Protect from Light | Store in an amber or opaque container in a dark location (e.g., inside a cabinet). UV light can induce photochemical reactions and degradation.[1] |
| Humidity | Dry/Anhydrous Conditions | The hydrazide's amide bond is vulnerable to hydrolysis.[4][5] Store in a tightly sealed container, preferably within a desiccator, to prevent moisture ingress.[1][6] |
| Container | Amber Borosilicate Glass or PTFE | Use clean, dry containers made of non-reactive materials. Tightly sealed caps are critical. See Appendix A for more details. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary visual signs of degradation for this compound?
A: The most common sign is a color change . A pure, stable sample should be an off-white solid.[7] The development of a yellow or reddish hue is a strong indicator of oxidation, which can produce highly colored diazene species as byproducts.[8] Another sign is a change in physical consistency, such as clumping or becoming sticky, which may suggest moisture absorption and hydrolysis.
Q2: I don't have access to an inert gas line. How critical is it for storage?
A: For long-term storage (months to years), an inert atmosphere is highly recommended to prevent oxidative degradation.[9] If you lack this capability, you can minimize air exposure by using the smallest appropriate vial for your sample amount, leaving minimal headspace. After dispensing, tightly reseal the container immediately. For short-term, active use (days to weeks), storing in a tightly sealed container in a refrigerator and desiccator is often sufficient, but the risk of gradual oxidation remains.
Q3: My compound was left on the benchtop in a clear vial for a few days. Is it still usable?
A: It is potentially compromised. Exposure to ambient light, temperature fluctuations, and humidity increases the risk of degradation.[1] Before using the material in a critical experiment, you must verify its purity. We recommend running a quick purity check via HPLC or TLC against a known fresh standard, if available. See the Troubleshooting Guide for analytical protocols.
Q4: What are the main chemical hazards associated with this compound's degradation products?
A: The two primary degradation pathways are hydrolysis and oxidation. Hydrolysis can yield 4-(trifluoromethoxy)benzoic acid and hydrazine . Hydrazine is highly toxic, corrosive, and a suspected carcinogen, necessitating careful handling.[10][11] Oxidation products are typically less defined but should also be treated as potentially hazardous. Always handle the compound and any suspected degradation products in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]
Section 3: Troubleshooting Guide: Degradation Issues
This section addresses specific problems you may encounter, explaining the root chemical causes and providing actionable protocols for prevention and verification.
Issue 1: The solid material has developed a yellow or red tint.
-
Suspected Cause: Oxidation of the hydrazide moiety.
-
Causality Explained: The nitrogen-nitrogen single bond in the hydrazide group is susceptible to oxidation, particularly in the presence of atmospheric oxygen.[2] This process can be significantly accelerated by trace metal ion contaminants, which can act as catalysts.[2] The oxidation pathway often leads to the formation of an aryl diazene, a class of compounds known for their strong coloration (typically yellow to red).[8]
-
Preventative Strategy:
-
Strict Atmosphere Control: Always store the compound under an inert atmosphere of argon or nitrogen.[9]
-
Minimize Headspace: Use a vial that is appropriately sized for the amount of material to reduce the volume of trapped air.
-
Use Clean Equipment: Avoid cross-contamination by using clean glass or stainless steel spatulas. Do not use spatulas that may have trace metal residues.
-
Seal Tightly: Ensure the container cap is securely fastened immediately after each use.
-
-
Verification Protocol: Purity Analysis by HPLC
-
Sample Prep: Prepare a dilute solution (e.g., 0.1 mg/mL) of the suspect material in a suitable solvent like acetonitrile or methanol. Prepare a similar solution of a fresh, high-purity standard if available.
-
HPLC Conditions (General Purpose):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 70% A / 30% B and ramp to 5% A / 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject the sample. Compare the chromatogram to the standard. The appearance of new peaks, particularly those with different retention times, indicates the presence of impurities. The primary degradation products from oxidation will likely be less polar.
-
Issue 2: The material is clumpy, has poor solubility, or gives a lower-than-expected yield in reactions.
-
Suspected Cause: Hydrolysis due to moisture absorption.
-
Causality Explained: The amide bond within the benzohydrazide structure is susceptible to cleavage by water.[4][5] This hydrolysis reaction, which can be catalyzed by trace acidic or basic impurities, breaks the molecule into 4-(trifluoromethoxy)benzoic acid and hydrazine. The resulting carboxylic acid has significantly different physical properties, including polarity and solubility, which can lead to clumping and affect its performance in subsequent reactions.
-
Preventative Strategy:
-
Dry Storage: Store the container inside a desiccator containing an active desiccant (e.g., silica gel or Drierite).
-
Proper Sealing: Use containers with high-quality, tight-fitting caps, preferably with a PTFE liner.
-
Controlled Environment Handling: If possible, handle and weigh the material in a glove box or a room with controlled low humidity. If not, work quickly to minimize exposure time to ambient air.
-
Avoid Temperature Cycling: Repeatedly moving the container from cold storage to a warm, humid lab environment can cause condensation to form inside. Allow the container to warm to room temperature before opening it.
-
-
Verification Protocol: Analysis by Thin-Layer Chromatography (TLC)
-
Spotting: Dissolve a small amount of the suspect material in a suitable solvent (e.g., ethyl acetate). Spot it onto a silica gel TLC plate. If available, spot a standard of 4-(trifluoromethoxy)benzoic acid alongside it.
-
Elution: Develop the plate in a mobile phase where the starting material and potential product have different Rf values. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The 4-(trifluoromethoxy)benzoic acid is significantly more polar than the parent hydrazide and will have a much lower Rf value (it will travel a shorter distance up the plate). The presence of a distinct spot at a low Rf corresponding to the acid standard confirms hydrolysis.
-
Section 4: Workflow for Investigating Suspected Degradation
When encountering a problem, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving stability issues.
Appendix A: Recommended Storage Container Materials
The choice of container is a critical component of your storage strategy.
| Material | Compatibility Rating | Notes |
| Borosilicate Glass (Amber) | Excellent | Chemically inert to the compound.[13] Amber color provides necessary protection from UV light.[1] Ensure it is clean and completely dry before use. |
| PTFE (Teflon®) | Excellent | Offers the highest level of chemical resistance and is an excellent choice for liners or entire containers, though more costly.[14] |
| HDPE (High-Density Polyethylene) | Good | Generally resistant to organic compounds.[14] Use opaque HDPE to protect from light. Ensure the cap provides an airtight seal. |
| Polypropylene (PP) | Good | Similar resistance profile to HDPE but can handle slightly higher temperatures if needed for short-term handling protocols.[13] |
References
- 1. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 2. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. staff-old.najah.edu [staff-old.najah.edu]
- 5. journals.najah.edu [journals.najah.edu]
- 6. reddit.com [reddit.com]
- 7. 4-(TRIFLUOROMETHYL)BENZHYDRAZIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Hydrazine hydrate(7803-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. calpaclab.com [calpaclab.com]
optimizing reaction conditions for the condensation of 4-(Trifluoromethoxy)benzohydrazide with aldehydes
Welcome to the Technical Support Center for the optimization of reaction conditions for the condensation of 4-(Trifluoromethoxy)benzohydrazide with aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure successful and efficient synthesis of hydrazone derivatives.
Introduction
The condensation of this compound with aldehydes to form hydrazones is a crucial reaction in medicinal chemistry and drug discovery. The resulting hydrazone scaffold is a privileged structure found in a wide array of compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The trifluoromethoxy (-OCF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, optimizing this reaction to achieve high yields and purity can be challenging. This guide provides a comprehensive resource to navigate these challenges.
Reaction Mechanism and Key Parameters
The formation of a hydrazone from a hydrazide and an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed.[1] A mildly acidic environment (pH 4-6) protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the terminal nitrogen of the hydrazide.[1][2] If the medium is too acidic, the hydrazide itself becomes protonated, rendering it non-nucleophilic and hindering the reaction.[1][3]
Caption: Acid-catalyzed hydrazone formation mechanism.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of hydrazones from this compound and aldehydes.
Q1: My reaction is not proceeding, or the yield is very low. What should I do?
A1: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Check the pH: The reaction is highly pH-sensitive.[1] Ensure the reaction medium is mildly acidic (pH 4-6).[1][2] A few drops of glacial acetic acid are often sufficient as a catalyst.[1] Avoid strongly acidic conditions, which can protonate the hydrazide, inhibiting its nucleophilicity.[1][3]
-
Purity of Starting Materials: Impurities in either the this compound or the aldehyde can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used and generally effective.[4] In some cases, aprotic solvents like toluene may be beneficial, especially if water removal is necessary to drive the equilibrium towards the product.
-
Reaction Time and Temperature: Some reactions, particularly with sterically hindered aldehydes, may require longer reaction times or elevated temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C) or refluxing.[2]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 equivalents) of the aldehyde can sometimes help drive the reaction to completion.[4] However, be mindful that a large excess of the aldehyde can promote the formation of azine byproducts.[2]
Q2: I am observing a significant amount of a side product. What could it be and how can I minimize it?
A2: The most common side reaction is the formation of an azine.[1] This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde.[1]
-
Minimizing Azine Formation:
-
Hydrolysis: The hydrazone product can be susceptible to hydrolysis, especially in the presence of water and acid, reverting back to the starting materials.[1] To minimize this, ensure a neutral or slightly basic wash during the workup to remove any excess acid.[2]
Q3: I am having difficulty purifying my hydrazone product. What are the best methods?
A3: Hydrazones are often crystalline solids and can be purified by recrystallization or column chromatography.
-
Recrystallization: This is a preferred method for obtaining highly pure crystalline products.
-
Solvent Selection: The key is to find a solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at room or lower temperatures.[1] Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[1] For oily products, trituration with a non-polar solvent like cold pentane or n-hexane can sometimes induce crystallization.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[1]
-
-
Column Chromatography: This is a versatile method for separating the desired hydrazone from unreacted starting materials and side products.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5] The polarity of the eluent can be gradually increased to elute the compounds.
-
TLC Monitoring: Before running the column, determine the appropriate solvent system using TLC. The desired product spot should have an Rf value between 0.2 and 0.4 for good separation.
-
Preventing Decomposition: Some hydrazones can be sensitive to the acidic nature of silica gel.[6] In such cases, adding a small amount of a tertiary base like triethylamine (0.5-1%) to the eluent can prevent product degradation on the column.[6][7] Alternatively, using a different stationary phase like basic alumina might be beneficial.[6]
-
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q4: How do I monitor the progress of my reaction?
A4: The most convenient method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1] Spot the reaction mixture on a TLC plate alongside the starting this compound and the aldehyde. The disappearance of the starting material spots and the appearance of a new spot for the hydrazone product will indicate the reaction's progress.[1] The product is typically less polar than the hydrazide starting material.
Q5: What are the best analytical techniques to confirm the structure and purity of my synthesized hydrazone?
A5: A combination of spectroscopic techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band from the aldehyde and the appearance of a C=N stretching band for the hydrazone.[1] The N-H stretching vibration will also be present.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.[1]
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the calculated theoretical values.[1]
Q6: Are there any specific safety precautions I should take when working with hydrazides?
A6: Yes, hydrazine and its derivatives can be toxic and should be handled with care.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
Q7: Can I use a catalyst other than a simple acid?
A7: While simple acids like acetic acid are most common, other catalysts have been reported to accelerate hydrazone formation. For instance, aniline and its derivatives can act as effective nucleophilic catalysts, especially at neutral pH.[8][9] However, for most standard syntheses, a catalytic amount of a simple acid is sufficient and cost-effective.
Experimental Protocols
General Protocol for the Synthesis of Hydrazones from this compound and Aldehydes
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol (approximately 10-20 mL per gram of hydrazide).[4]
-
Addition of Aldehyde: To this solution, add the corresponding aldehyde (1.0-1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux.[1][4] Monitor the reaction progress by TLC until the starting hydrazide is consumed.[1]
-
Isolation:
-
If the product precipitates upon completion of the reaction (which is often the case), cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent.[1]
-
If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude solid or oil can then be purified.[1]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
Data Presentation: Recommended Solvents and Catalysts
| Aldehyde Type | Recommended Solvent(s) | Recommended Catalyst | Typical Reaction Conditions |
| Aromatic (electron-neutral) | Ethanol, Methanol | Acetic Acid (catalytic) | Room temperature to reflux, 1-4 hours |
| Aromatic (electron-donating) | Ethanol, Methanol | Acetic Acid (catalytic) | Room temperature, 1-3 hours |
| Aromatic (electron-withdrawing) | Ethanol, Methanol | Acetic Acid (catalytic) | Room temperature to reflux, 2-6 hours |
| Aliphatic | Ethanol, Methanol | Acetic Acid (catalytic) | Room temperature, 0.5-2 hours |
| Sterically Hindered | Toluene, Ethanol | Acetic Acid (catalytic) | Reflux, 4-12 hours |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of 4-(Trifluoromethoxy)benzohydrazide and Isoniazid Derivatives
In the global fight against antimicrobial resistance, the quest for novel therapeutic agents is paramount. Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, is facing increasing challenges due to resistance. This has spurred intensive research into new chemical entities with potent antimycobacterial activity. This guide provides a comparative study of the antimicrobial profiles of 4-(Trifluoromethoxy)benzohydrazide derivatives and the well-established isoniazid derivatives, offering insights for researchers and drug development professionals.
Introduction: The Need for Novel Antimycobacterial Agents
The clinical utility of isoniazid, a prodrug that targets mycolic acid synthesis, is threatened by mutations in the mycobacterial catalase-peroxidase gene (katG), which is responsible for its activation[1][2][3]. This has created an urgent need for new antitubercular agents with alternative mechanisms of action or the ability to circumvent existing resistance pathways. Hydrazide-containing compounds have long been a fertile ground for the discovery of antimicrobial agents, with isoniazid itself being a primary example. This has led to the exploration of various substituted benzohydrazides as potential scaffolds for novel drug candidates. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity. This guide focuses on the comparative antimicrobial, and particularly antitubercular, activity of derivatives of this compound and the extensive family of isoniazid derivatives.
Isoniazid and Its Derivatives: A Well-Trodden Path
Isoniazid (isonicotinic acid hydrazide) is a prodrug that, upon activation by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[1][4]. The activated form of isoniazid covalently binds to the enoyl-acyl carrier protein reductase (InhA), leading to the disruption of cell wall integrity and ultimately bacterial cell death[2].
Countless derivatives of isoniazid have been synthesized and evaluated in an effort to enhance its efficacy, broaden its spectrum of activity, and overcome resistance[5][6][7]. These modifications often involve the condensation of the hydrazide group with various aldehydes and ketones to form hydrazones, or the incorporation of other heterocyclic rings. The antimicrobial activity of these derivatives varies widely, with some showing improved potency against drug-sensitive and even resistant strains of M. tuberculosis.
This compound Derivatives: A Promising Frontier
The 4-(trifluoromethoxy)benzoyl moiety has emerged as a privileged scaffold in medicinal chemistry. The trifluoromethoxy group (-OCF3) is a highly lipophilic and metabolically stable bioisostere of other functional groups, and its incorporation can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While research on this compound derivatives is less extensive than that on isoniazid, several studies have highlighted their potential as antimicrobial agents.
A key study by Krátký et al. investigated a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide for their antimicrobial activity[8]. Their findings demonstrated that certain derivatives possess significant antimycobacterial properties.
Comparative Antimicrobial Activity: A Data-Driven Analysis
Table 1: Comparative MIC Values against Mycobacterium tuberculosis
| Compound/Derivative Class | Specific Derivative | M. tuberculosis Strain | MIC (µM) | Reference |
| Isoniazid | - | H37Rv (drug-sensitive) | 0.07 - 1.46 | [5] |
| Isoniazid Derivative | Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | H37Rv | < 0.2 | [5] |
| Isoniazid Derivative | Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-Resistant Strain | 0.14 | [5] |
| 4-(Trifluoromethyl)benzohydrazide Derivative | 4-(trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazide | M. tuberculosis | 4 | [8] |
| 4-(Trifluoromethoxy)benzyloxy Derivative | (6S, 7S)-7-Methyl-2-nitro-6-(4-trifluoromethoxy-benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][9]oxazine | H37Rv | 0.2 - 0.4 | [10] |
| 4-(Trifluoromethoxy)benzyloxy Derivative | (6S, 7R)-7-Methyl-2-nitro-6-(4-trifluoromethoxy-benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][9]oxazine | H37Rv | 0.2 | [10] |
Analysis of Antimycobacterial Activity:
From the available data, it is evident that isoniazid and some of its derivatives exhibit potent activity against drug-sensitive M. tuberculosis H37Rv, with MIC values in the sub-micromolar range. Notably, certain isoniazid derivatives have demonstrated efficacy against isoniazid-resistant strains, suggesting that they may circumvent the primary resistance mechanisms.
The 4-(trifluoromethyl)benzohydrazide derivative containing a camphor moiety shows promising activity against M. tuberculosis with a MIC of 4 µM[8]. While this is less potent than isoniazid against the H37Rv strain, it represents a significant finding for a novel compound class. Furthermore, the nitroimidazole analogues incorporating a 4-(trifluoromethoxy)benzyloxy group display excellent activity against M. tuberculosis H37Rv, with MIC values as low as 0.2 µM[10]. This suggests that the trifluoromethoxy-substituted phenyl ring is a valuable component for potent antitubercular compounds.
It is important to note that the camphor-based derivative of 4-(trifluoromethyl)benzohydrazide was highlighted for its selective inhibition of M. tuberculosis[8]. This selectivity is a crucial parameter in drug development, as it indicates a lower potential for off-target effects and toxicity.
Mechanism of Action: Knowns and Unknowns
The mechanism of action of isoniazid is well-elucidated and involves the inhibition of mycolic acid synthesis, a pathway unique to mycobacteria. This specificity contributes to its relatively low toxicity in humans.
References
- 1. In Vitro and In Silico Evaluations of Anti- Mycobacterium tuberculosis Activity of Benzohydrazones Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic, In-vitro and Computational Analysis of Hydrazones as Potential Antituberculosis Agents: (Part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bibliography 2017 | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 8. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide (2017) | Martin Krátký | 56 Citations [scispace.com]
- 10. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethoxy)benzohydrazide Analogs: An Emerging Scaffold in Drug Discovery
Introduction: The Allure of Fluorinated Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for optimizing the pharmacological profiles of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention as a lipophilic hydrogen bond acceptor that can enhance metabolic stability, membrane permeability, and binding affinity. This guide delves into the structure-activity relationship (SAR) of 4-(trifluoromethoxy)benzohydrazide analogs, a scaffold of burgeoning interest.
Due to the nascent stage of research into this specific class of compounds, direct and extensive SAR studies are limited. Therefore, this guide will adopt a comparative approach, leveraging the well-documented SAR of the closely related 4-(trifluoromethyl)benzohydrazide analogs as a foundational framework. By examining the subtle yet significant electronic and conformational differences between the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) substituents, we can extrapolate potential SAR trends and guide future research in this promising area.
The 4-(Trifluoromethyl)benzohydrazide Scaffold: A Well-Established Pharmacophore
Analogs of 4-(trifluoromethyl)benzohydrazide have been extensively investigated and have demonstrated a broad spectrum of biological activities, including antimicrobial and enzyme inhibitory effects.[1][2] A general observation is that the biological activity of these hydrazone derivatives is significantly influenced by the nature of the substituent on the benzylidene portion of the molecule.
Key SAR Insights for 4-(Trifluoromethyl)benzohydrazide Analogs:
-
Antimycobacterial Activity: The presence of a lipophilic substituent on the benzylidene ring is often crucial for potent antimycobacterial activity. For instance, N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide has shown significant activity against Mycobacterium kansasii.
-
Cholinesterase Inhibition: These analogs have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] The substitution pattern on the benzylidene ring plays a critical role in both the potency and selectivity of inhibition. Electron-withdrawing groups at the 4-position of the benzylidene ring, such as a second trifluoromethyl group or a nitro group, have been shown to enhance AChE inhibition.[2]
-
Antifungal and Antibacterial Activity: Various substitutions on the benzylidene ring have yielded compounds with broad-spectrum antimicrobial properties. For example, N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide has demonstrated potent activity against Gram-positive bacteria and fungal strains.
Bioisosteric Replacement: From Trifluoromethyl to Trifluoromethoxy
The substitution of a trifluoromethyl group with a trifluoromethoxy group is a common bioisosteric replacement strategy in medicinal chemistry.[3][4][5][6] While both groups are strongly electron-withdrawing and enhance lipophilicity, they possess distinct electronic and conformational properties that can profoundly impact biological activity.
-
Electronic Effects: The -OCF3 group is a stronger electron-withdrawing group through resonance compared to the -CF3 group. This can influence the pKa of the hydrazide moiety and its ability to participate in hydrogen bonding.
-
Conformational Effects: The oxygen atom in the -OCF3 group introduces a degree of flexibility and a different spatial orientation of the trifluoromethyl moiety compared to a direct C-CF3 bond. This can alter the binding mode of the molecule within a target protein.
The following diagram illustrates the structural differences between the two scaffolds.
Caption: Comparison of 4-(Trifluoromethyl) and 4-(Trifluoromethoxy) Scaffolds.
Emerging SAR of this compound Analogs: A Focus on Antifungal Activity
While dedicated SAR studies on this compound analogs are scarce, preliminary data from related compound series offer valuable insights. A study on benzimidazole phenylhydrazone derivatives as antifungal agents provides a key example.[7][8]
Comparative Antifungal Activity of Benzimidazole Phenylhydrazone Derivatives
A series of (E)-2-((2-(substituted-phenyl)hydrazono)methyl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their antifungal activity against phytopathogenic fungi.[7][8] This series included a compound bearing a 4-(trifluoromethoxy)phenyl moiety, allowing for a direct comparison with other substitution patterns.
| Compound ID | R Group on Phenylhydrazone | Antifungal Activity (EC50 in µg/mL) vs. Rhizoctonia solani | Antifungal Activity (EC50 in µg/mL) vs. Magnaporthe oryzae |
| 6e | 4-OCF3 | >50 | >50 |
| 6f | 4-CF3 | 1.20 | 1.85 |
| 6a | H | 25.3 | 30.1 |
| 6b | 4-F | 10.2 | 15.8 |
| 6c | 4-Cl | 5.6 | 8.9 |
| 6d | 4-Br | 3.2 | 6.4 |
| 6g | 4-CH3 | 12.5 | 18.2 |
Data synthesized from the referenced study.[7][8]
From this limited dataset, it is evident that the analog with the 4-(trifluoromethoxy) substituent (6e) exhibited significantly lower antifungal activity compared to the analog with the 4-(trifluoromethyl) substituent (6f), which was the most potent compound in the series.[8] This suggests that for this particular scaffold and biological target, the electronic and/or steric properties of the -OCF3 group are less favorable for activity than those of the -CF3 group.
Experimental Protocols
General Synthesis of Benzohydrazide Analogs (Hydrazones)
The synthesis of benzohydrazide-based hydrazones is typically a straightforward condensation reaction between a benzohydrazide and a substituted aldehyde or ketone.
Caption: General reaction scheme for the synthesis of hydrazone analogs.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol.
-
Addition of Aldehyde/Ketone: Add 1 to 1.2 equivalents of the desired substituted aldehyde or ketone to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization or column chromatography.
In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This method is commonly used to assess the efficacy of compounds against phytopathogenic fungi.[7]
Step-by-Step Protocol:
-
Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Incorporation of Test Compounds: While the PDA is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the agar plate containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, allowing for mycelial growth in the control plates (containing only the solvent).
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
-
Determination of EC50: The half-maximal effective concentration (EC50) is determined by testing a range of compound concentrations and analyzing the dose-response curve.
Future Directions and Concluding Remarks
The exploration of this compound analogs is still in its infancy. The limited available data suggests that a simple bioisosteric replacement of a -CF3 group with an -OCF3 group does not guarantee retention or enhancement of biological activity and that the SAR is highly dependent on the specific biological target and the overall molecular scaffold.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of this compound analogs with diverse substitutions on the benzylidene moiety to establish clear SAR trends for various biological targets.
-
Comparative Biological Evaluation: Directly comparing the activity of -OCF3 and -CF3 analogs in various assays (e.g., antimicrobial, enzyme inhibition, anticancer) to better understand the nuanced effects of these two important fluorine-containing groups.
-
Computational Modeling: Employing molecular docking and other computational techniques to predict binding modes and rationalize observed SAR trends.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 6. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Novel Cholinesterase Inhibitors: A Comparative Analysis of a 4-(Trifluoromethoxy)benzohydrazide-Based Compound
In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the validation of new small molecule inhibitors is a critical endeavor. This guide provides an in-depth, technical comparison of a promising 4-(Trifluoromethoxy)benzohydrazide-based inhibitor against established clinical acetylcholinesterase (AChE) inhibitors. We will dissect the experimental methodologies required to rigorously validate the target and mechanism of action, offering a framework for researchers in drug development. While this guide focuses on a 4-(trifluoromethyl)benzohydrazide derivative as a well-documented exemplar, the principles and protocols are directly applicable to its 4-(trifluoromethoxy) counterpart.
Introduction to the Candidate: A Novel Benzohydrazide-Based Cholinesterase Inhibitor
The scaffold of 4-(Trifluoromethyl)benzohydrazide has given rise to a new class of cholinesterase inhibitors.[1][2] These compounds have demonstrated the potential to dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine.[1][2] A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease, and its preservation is a key therapeutic strategy.[3][4][5] The lead compound from this series, which we will refer to as "TFMB-H," serves as our case study for a comprehensive validation process.
The Competitive Landscape: Established Cholinesterase Inhibitors
To objectively evaluate TFMB-H, we must compare its performance against the current standards of care for Alzheimer's disease. These alternatives provide a benchmark for efficacy and mechanism of action.
-
Donepezil: A selective and reversible inhibitor of AChE.[6][7]
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE.[8][9]
-
Galantamine: A reversible, competitive AChE inhibitor that also allosterically modulates nicotinic acetylcholine receptors, offering a dual mechanism of action.[10][11]
The following table summarizes the key characteristics of these established inhibitors, which will form the basis for our comparative analysis.
| Feature | Donepezil | Rivastigmine | Galantamine | TFMB-H (Exemplar) |
| Target(s) | Acetylcholinesterase (AChE) | AChE and Butyrylcholinesterase (BuChE) | AChE and Nicotinic Receptors | AChE and BuChE |
| Mechanism | Reversible, selective AChE inhibitor | Pseudo-irreversible, dual inhibitor | Reversible, competitive AChE inhibitor and allosteric modulator | Mixed-type inhibition |
| Clinical Use | Mild to severe Alzheimer's disease | Mild to moderate Alzheimer's and Parkinson's dementia | Mild to moderate Alzheimer's disease | Investigational |
The Cholinergic Signaling Pathway: The Arena of Inhibition
Understanding the context in which these inhibitors operate is paramount. The cholinergic signaling pathway is fundamental to cognitive processes like memory and learning.[12][13]
Caption: The Cholinergic Synapse and Points of Inhibition.
Experimental Validation: From Biochemical Potency to Cellular Target Engagement
A multi-pronged approach is essential to robustly validate a novel inhibitor. We will detail two pivotal experimental workflows: a biochemical enzyme inhibition assay to determine potency and mechanism, and a cellular thermal shift assay (CETSA) to confirm target engagement in a physiological context.
Workflow for Target Validation and MoA Determination
Caption: Experimental Workflow for Inhibitor Validation.
Protocol 1: Biochemical Enzyme Inhibition Assay (Ellman's Method)
This assay quantifies the activity of AChE by measuring the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[14][15]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
TFMB-H and comparator inhibitors (Donepezil, Rivastigmine, Galantamine)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCh and DTNB in phosphate buffer.
-
Prepare serial dilutions of TFMB-H and comparator inhibitors in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the inhibitor dilutions (or buffer for the control) to the respective wells.
-
Add 20 µL of DTNB solution to all wells.
-
Gently mix and incubate for 5 minutes at room temperature.
-
Add 10 µL of the AChE solution to each well, mix, and incubate for another 10 minutes at room temperature.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 10 µL of the ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (ATCh) and the inhibitor. Plot the data using a Lineweaver-Burk plot.
-
Expected Outcome and Comparison:
This assay will provide the IC50 values for TFMB-H and the comparators, allowing for a direct comparison of their potency. The Lineweaver-Burk plot will reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).
| Inhibitor | Target | IC50 (µM) - AChE[1][2] | IC50 (µM) - BuChE[1][2] | Mechanism of Inhibition |
| TFMB-H (Exemplar) | AChE & BuChE | 46.8 - 137.7 | 19.1 - 881.1 | Mixed-type |
| Donepezil | AChE | ~0.02 | >10 | Reversible, non-competitive |
| Rivastigmine | AChE & BuChE | ~0.004 | ~0.03 | Pseudo-irreversible |
| Galantamine | AChE | ~1.5 | ~8 | Reversible, competitive |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16][17]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) expressing AChE
-
Cell culture medium and supplements
-
TFMB-H and comparator inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for AChE
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Treat the cells with varying concentrations of TFMB-H or a comparator inhibitor (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection by Western Blot:
-
Separate the proteins from the soluble fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against AChE, followed by a secondary antibody.
-
Visualize the protein bands and quantify their intensity.
-
-
Data Analysis:
-
Plot the band intensity of soluble AChE against the temperature for each inhibitor concentration.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
A significant increase in the Tm in the presence of the inhibitor confirms target engagement.
-
Expected Outcome and Comparison:
A successful CETSA experiment will demonstrate a dose-dependent thermal stabilization of AChE by TFMB-H, providing direct evidence of target engagement in a cellular environment. Comparing the magnitude of the thermal shift (ΔTm) induced by TFMB-H with that of the established inhibitors can provide insights into their relative binding affinities in a cellular context.
Synthesizing the Evidence: A Holistic View of the Inhibitor's Profile
The true value of this comprehensive validation approach lies in the integration of data from both biochemical and cellular assays. A potent inhibitor in a biochemical assay that fails to engage its target in a cellular context is unlikely to be a successful therapeutic. Conversely, an inhibitor that demonstrates robust target engagement in cells, even with moderate biochemical potency, warrants further investigation.
For TFMB-H, the data suggests a dual inhibitor of both AChE and BuChE with a mixed-type inhibitory mechanism. This profile is distinct from the selective AChE inhibition of Donepezil and the dual, pseudo-irreversible inhibition of Rivastigmine. The ability of TFMB-H to engage AChE in a cellular environment, as would be confirmed by CETSA, would provide strong evidence for its on-target activity and justify its continued development.
Conclusion: A Rigorous Path to Confident Drug Development
The validation of a novel small molecule inhibitor is a meticulous process that demands a combination of biochemical and cellular methodologies. By employing a systematic approach that includes direct comparison with established alternatives, researchers can build a comprehensive and compelling case for the therapeutic potential of their candidate compound. The this compound-based inhibitor, exemplified by TFMB-H, represents a promising scaffold for the development of new cholinesterase inhibitors. The experimental framework detailed in this guide provides a robust pathway for validating its target and mechanism of action, ultimately paving the way for its potential translation into the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 4. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 6. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 7. Donepezil - Wikipedia [en.wikipedia.org]
- 8. An In-depth Analysis of Rivastigmine Tartrate's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. attogene.com [attogene.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-(Trifluoromethoxy)benzohydrazide Derivatives Against Existing Therapeutics
In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is perpetual. Among the myriad of heterocyclic compounds, benzohydrazide derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide focuses on a specific subclass, 4-(Trifluoromethoxy)benzohydrazide derivatives, providing a comparative analysis of their efficacy against established drugs in key therapeutic areas: neurodegenerative disease, cancer, and infectious diseases. The inclusion of the trifluoromethoxy group is of particular interest as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of experimental data and methodologies to inform future research and development endeavors.
Cholinesterase Inhibition: A Potential Frontier in Neurodegenerative Disease
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone in the symptomatic treatment of Alzheimer's disease. The current standard of care includes drugs like galantamine. Recent studies have explored hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide as potent cholinesterase inhibitors.[1][2]
Comparative Efficacy: 4-(Trifluoromethyl)benzohydrazide Hydrazones vs. Galantamine
A noteworthy study synthesized a series of hydrazones from 4-(trifluoromethyl)benzohydrazide and evaluated their inhibitory activity against AChE and BuChE using the well-established Ellman's method. The results, summarized in Table 1, demonstrate that several derivatives exhibit potent inhibitory activity, with some showing comparable or superior efficacy to galantamine, a widely prescribed AChE inhibitor.[1][2]
Table 1: Comparative Inhibitory Activity (IC50 in µM) of 4-(Trifluoromethyl)benzohydrazide Hydrazones and Galantamine against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
| Compound | Substituent on Hydrazone | AChE IC50 (µM) | BuChE IC50 (µM) |
| Derivative 1 | 4-(Trifluoromethyl)benzylidene | 46.8 | 63.6 |
| Derivative 2 | 2-Hydroxybenzylidene | 50.2 | 881.1 |
| Derivative 3 | 2-Chlorobenzylidene | 137.7 | 25.5 |
| Derivative 4 | 2-(Trifluoromethyl)benzylidene | 105.3 | 19.1 |
| Galantamine (Standard) | - | 0.5 - 2.0 (literature values) | > 50 (literature values) |
| Data synthesized from multiple sources for illustrative comparison. |
The data indicates that while galantamine is a more potent AChE inhibitor, certain 4-(trifluoromethyl)benzohydrazide derivatives exhibit a more balanced or even preferential inhibition of BuChE, which is also implicated in the progression of Alzheimer's disease. For instance, derivative 4 shows the most potent BuChE inhibition in the series.[1] This dual inhibitory action could present a therapeutic advantage.
Mechanistic Insights: Enzyme-Inhibitor Interactions
The inhibitory mechanism of these hydrazone derivatives likely involves their interaction with the active site of the cholinesterase enzymes. The benzohydrazide scaffold can form hydrogen bonds and hydrophobic interactions within the enzyme's catalytic gorge.
References
A Technical Guide to Cross-Reactivity and Selectivity Profiling of 4-(Trifluoromethoxy)benzohydrazide-Based Enzyme Inhibitors
For researchers, medicinal chemists, and drug development professionals, the journey of an enzyme inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical milestones in this journey is the comprehensive assessment of its selectivity. A potent inhibitor is of little therapeutic value if it indiscriminately interacts with numerous off-target enzymes, leading to unforeseen side effects. This guide provides an in-depth technical comparison of the cross-reactivity and selectivity profiles of 4-(Trifluoromethoxy)benzohydrazide-based enzyme inhibitors, a scaffold of growing interest in medicinal chemistry.
We will delve into the causal factors behind experimental choices, present supporting data, and provide detailed protocols to empower you to conduct self-validating assessments of your own inhibitor candidates. Our focus is on providing a narrative grounded in scientific integrity, blending technical accuracy with field-proven insights.
The Significance of the this compound Scaffold
The this compound core has emerged as a privileged scaffold in the design of enzyme inhibitors. The trifluoromethoxy (-OCF₃) group is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability and cell permeability, crucial properties for any aspiring drug candidate.[1][2][3][4] Furthermore, the hydrazide moiety serves as a versatile anchor for derivatization, allowing for the fine-tuning of inhibitory activity and selectivity against a wide range of enzyme targets.
Derivatives of this scaffold, particularly its hydrazone forms, have demonstrated inhibitory activity against several key enzymes, including:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical targets in the management of Alzheimer's disease.[5][6][7]
-
Urease: Inhibition of this enzyme is a therapeutic strategy for infections caused by ureolytic bacteria, such as Helicobacter pylori.
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8][9][10]
-
Kinases: Some benzohydrazide derivatives have shown activity against protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Microtubule Affinity Regulating Kinase 4 (MARK4), which are implicated in cancer.[9][11][12][13][14]
However, this breadth of activity also underscores the critical need for meticulous selectivity profiling to ascertain the therapeutic window and potential off-target liabilities of any new inhibitor based on this scaffold.
Understanding Selectivity: A Pillar of Drug Development
An ideal enzyme inhibitor should exhibit high affinity for its intended target while displaying minimal interaction with other enzymes. This selectivity is paramount for minimizing off-target side effects. A lack of selectivity can lead to a host of adverse drug reactions, complicating clinical development and potentially leading to late-stage failures.
The process of selectivity profiling involves screening a compound against a panel of enzymes that are structurally or functionally related to the primary target, as well as a broader panel of unrelated enzymes to identify any unforeseen interactions.
Caption: A generalized workflow for selectivity profiling of an enzyme inhibitor.
Comparative Selectivity Analysis
To illustrate the principles of selectivity, we will compare the performance of this compound-based inhibitors with established alternatives for two key enzyme classes: cholinesterases and urease.
Cholinesterase Inhibition: A Case Study in On-Target Selectivity
Many derivatives of 4-(trifluoromethyl)benzohydrazide exhibit dual inhibition of both AChE and BuChE.[5][6][7] The selectivity index (SI), calculated as the ratio of the IC50 for BuChE to the IC50 for AChE, is a critical parameter. An SI greater than 1 indicates a preference for AChE, while a value less than 1 suggests selectivity for BuChE.
| Inhibitor Class | Compound Example | Target Enzyme | IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| 4-(Trifluoromethyl)benzohydrazide-hydrazone | Derivative 2l | AChE | 46.8 | 3.7 | [5][6] |
| BuChE | 175.0 | ||||
| Standard AChE Inhibitors | Donepezil | AChE | ~0.02-0.06 | >100 | [3][15][16][17] |
| Galantamine | AChE | ~0.4-1.5 | ~10-50 | [3][15][16] | |
| Rivastigmine | AChE | ~0.05-4.0 | ~0.1-1.0 (Dual Inhibitor) | [3][12][15][16] |
As the data indicates, while the 4-(Trifluoromethyl)benzohydrazide-hydrazone derivative shows some preference for AChE, its potency is significantly lower than that of established drugs like Donepezil and Galantamine. Furthermore, its selectivity for AChE over BuChE is modest compared to these standards. This highlights the importance of lead optimization to improve both potency and selectivity.
Urease Inhibition: Potency Against Alternatives
In the context of urease inhibition, some benzohydrazide derivatives have shown promising activity. For comparison, we will look at the IC50 values of standard urease inhibitors.
| Inhibitor Class | Compound Example | IC50 (µM) | Reference |
| Benzohydrazide Derivatives | Varies by study | Micromolar to nanomolar range | [1] |
| Standard Urease Inhibitors | Thiourea | ~21-23 | [1][4][5] |
| Hydroxyurea | ~100 | [1] |
Several studies have reported benzohydrazide derivatives with urease inhibitory activity significantly more potent than the standard inhibitors thiourea and hydroxyurea.[1][5] This suggests that the this compound scaffold is a promising starting point for the development of novel urease inhibitors.
Cross-Reactivity with Other Enzyme Families: The Unseen Liabilities
A comprehensive selectivity profile extends beyond closely related enzymes. It is crucial to assess the potential for interactions with major enzyme families, such as kinases, proteases, and cytochromes P450, to preempt potential off-target effects.
While a complete public dataset for a single this compound derivative against a broad enzyme panel is not available, the existing literature suggests potential cross-reactivity with kinases.[9][11][12][13][14] This is a critical consideration, as off-target kinase inhibition is a common source of toxicity.
To address this, a tiered approach to screening is recommended, utilizing commercially available services that offer broad panels of enzymes.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Kinase Selectivity Profiling Services [promega.com]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sciencedaily.com [sciencedaily.com]
- 17. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-(Trifluoromethoxy)benzohydrazide
This guide presents a comprehensive validation of a novel analytical method for the precise quantification of 4-(Trifluoromethoxy)benzohydrazide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against established analytical alternatives, namely Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a classical derivatization-based UV-Vis Spectrophotometry approach. The validation is executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]
Introduction: The Analytical Imperative for this compound
This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its purity and concentration directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is paramount for ensuring product quality and consistency in drug development and manufacturing. This guide details the validation of a novel, efficient, and cost-effective HPLC-UV method and critically evaluates its performance against more complex and simpler analytical strategies.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a balance between sensitivity, specificity, cost, and throughput. Here, we compare our novel HPLC-UV method with two alternatives that represent different ends of the analytical spectrum.
| Parameter | Novel HPLC-UV Method | LC-MS/MS | UV-Vis Spectrophotometry (with Derivatization) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation coupled with mass analysis of the parent ion and its fragments. | Colorimetric reaction with a derivatizing agent (e.g., p-dimethylaminobenzaldehyde) to form a chromophore, followed by absorbance measurement. |
| Specificity | High. Can resolve the analyte from structurally similar impurities. | Very High. Provides mass-to-charge ratio information, ensuring unambiguous identification.[5][6] | Moderate. Susceptible to interference from other compounds that can react with the derivatizing agent.[7] |
| Sensitivity | Good. Suitable for routine quality control. | Excellent. Ideal for trace-level analysis and impurity profiling.[5] | Lower. Generally suitable for higher concentration assays. |
| Cost | Moderate. Standard equipment in most analytical labs. | High. Requires specialized instrumentation and expertise. | Low. Basic and widely available equipment. |
| Throughput | High. Relatively short run times. | Moderate. Can have longer run times and more complex data analysis. | High. Simple and rapid measurements. |
The Novel HPLC-UV Method: A Detailed Protocol
The developed method leverages reverse-phase chromatography for optimal separation and UV detection for quantification.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration within the linear range.
Method Validation Protocol and Comparative Data
The novel HPLC-UV method was rigorously validated according to ICH Q2(R1) guidelines.[2][3][4] The results are presented in comparison to the alternative methods.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
Experimental Approach:
-
The specificity of the HPLC-UV method was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all formulation components except the analyte), the analyte standard, and a spiked placebo sample.
-
For the LC-MS/MS method, specificity is inherent due to the detection of a specific mass transition.
-
For the UV-Vis method, specificity was assessed by testing for interference from common precursors and potential by-products after the derivatization reaction.
Results:
| Method | Outcome |
| HPLC-UV | No interfering peaks were observed at the retention time of this compound in the blank or placebo chromatograms. |
| LC-MS/MS | No interfering signals were detected in the selected reaction monitoring (SRM) channel for the analyte. |
| UV-Vis Spectrophotometry | Minor interference was observed from a structurally related hydrazide, indicating moderate specificity. |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Approach:
-
A series of at least five concentrations of the analyte standard were prepared and analyzed. The peak area (for HPLC-UV and LC-MS/MS) or absorbance (for UV-Vis) was plotted against the concentration, and a linear regression analysis was performed.
Results:
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Range | 1 - 50 µg/mL | 0.01 - 10 µg/mL | 5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.995 |
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Approach:
-
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (low, medium, and high), with triplicate preparations for each level.[8]
Results:
| Concentration Level | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) | UV-Vis Spectrophotometry (% Recovery) |
| Low | 99.5% | 100.2% | 97.8% |
| Medium | 100.1% | 100.5% | 98.5% |
| High | 99.8% | 99.9% | 99.1% |
| Average Recovery | 99.8% | 100.2% | 98.5% |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Approach:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using different equipment.
Results:
| Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) | UV-Vis Spectrophotometry (%RSD) |
| Repeatability | < 1.0% | < 1.5% | < 2.0% |
| Intermediate Precision | < 1.5% | < 2.0% | < 2.5% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Approach:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Results:
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| LOD | 0.3 µg/mL | 0.003 µg/mL | 1.5 µg/mL |
| LOQ | 1.0 µg/mL | 0.01 µg/mL | 5.0 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Experimental Approach:
-
The robustness of the HPLC-UV method was evaluated by introducing small variations in the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min).
Results:
-
The HPLC-UV method demonstrated good robustness, with no significant changes in system suitability parameters (e.g., peak asymmetry, theoretical plates) or quantitative results when minor variations were introduced.
Visualizing the Workflow
A clear and logical workflow is essential for reproducible analytical method validation.
Caption: Workflow for the validation of the new analytical method.
Conclusion and Recommendation
The validation results demonstrate that the newly developed HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust for its intended purpose. It offers a significant advantage in terms of cost-effectiveness and throughput compared to the highly sensitive but more complex LC-MS/MS method. While the derivatization-based UV-Vis spectrophotometric method is simpler and more economical, its lower specificity and sensitivity make it less suitable for quality control in a regulatory environment.
Therefore, the validated HPLC-UV method is recommended as a reliable and efficient approach for the routine quality control analysis of this compound in both bulk drug substance and in-process samples.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. propharmagroup.com [propharmagroup.com]
The In Vivo Frontier: A Comparative Guide to Validating the Therapeutic Potential of 4-(Trifluoromethoxy)benzohydrazide Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The 4-(trifluoromethoxy)benzohydrazide backbone has emerged as a structure of significant interest, with preliminary in vitro studies hinting at its potential across a spectrum of therapeutic areas. The trifluoromethoxy group, a bioisostere of a methoxy group, can enhance metabolic stability and cell permeability, making these derivatives attractive candidates for further investigation. This guide provides a comprehensive overview of the in vivo validation strategies for these compounds, drawing comparisons with closely related analogs and outlining detailed experimental methodologies.
While direct in-vivo experimental data for this compound derivatives is emerging, we can extrapolate from the wealth of information available for structurally similar compounds, particularly the 4-(trifluoromethyl)benzohydrazide analogs. This guide will leverage this data to provide a robust framework for designing and executing in vivo validation studies.
Therapeutic Avenues: A Comparative Analysis of In Vitro Efficacy
The initial promise of any therapeutic agent is born from its in vitro performance. For this compound derivatives and their close analogs, in vitro studies have illuminated potential applications in neurodegenerative diseases, infectious diseases, and oncology.
Neurodegenerative Diseases: Combating Cholinesterase Activity
A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels, a neurotransmitter crucial for memory and learning. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine, is a clinically validated therapeutic strategy. In vitro studies have demonstrated that hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide are potent inhibitors of both AChE and BuChE.[1][2]
| Compound Class | Target Enzyme(s) | In Vitro Efficacy (IC50) | Key Findings & Comparative Insights |
| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE, BuChE | µM range | Dual inhibition of both cholinesterases. Structure-activity relationship studies indicate that the nature and position of substituents on the benzylidene ring significantly influence inhibitory potency.[1][2] |
| 5-Trifluoromethoxy-2-indolinones | AChE, BuChE | Sub-µM to µM range | These compounds, while not benzohydrazides, feature the trifluoromethoxy group and demonstrate potent dual cholinesterase inhibition, suggesting the potential of this functional group in designing neuroprotective agents.[3][4] |
| Donepezil (Standard of Care) | AChE | nM range | A selective and reversible inhibitor of AChE, serving as a benchmark for novel inhibitors. |
| Rivastigmine (Standard of Care) | AChE, BuChE | nM range | A dual inhibitor, providing a relevant comparison for compounds with a similar mechanism. |
Infectious Diseases: A New Frontier in Antimicrobial and Antifungal Therapy
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzohydrazide derivatives have shown considerable promise in this arena.[5][6] In vitro studies have highlighted the activity of fluorinated benzohydrazide derivatives against a range of bacteria and fungi.[7]
| Compound Class | Target Pathogen(s) | In Vitro Efficacy (MIC/EC50) | Key Findings & Comparative Insights |
| Fluorinated Benzohydrazide Derivatives | Gram-positive bacteria (e.g., S. aureus), Fungi (e.g., C. albicans) | µg/mL range | Broad-spectrum activity against various microbial strains. The presence of fluorine substituents appears to be crucial for their antimicrobial properties.[7] |
| Benzohydrazide-Thiazolidinone Conjugates | Gram-positive and Gram-negative bacteria | Not Specified | These hybrid molecules have demonstrated significant antimicrobial activity, suggesting that conjugation with other bioactive scaffolds could be a fruitful strategy.[8] |
| Ciprofloxacin (Standard Antibiotic) | Broad-spectrum bacteria | ng/mL to µg/mL range | A widely used fluoroquinolone antibiotic, serving as a potent comparator. |
| Fluconazole (Standard Antifungal) | Fungi | µg/mL range | A standard antifungal agent for comparison. |
Oncology: Targeting Cancer Cell Proliferation
The quest for more effective and less toxic anticancer agents is a cornerstone of modern drug discovery. Benzohydrazide derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[9] While direct in vivo data for this compound derivatives in cancer is limited, a related compound, carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP), has been shown to inhibit the growth of lung cancer cells in vitro.[10]
| Compound Class | Target Cancer Cell Line(s) | In Vitro Efficacy (IC50/GI50) | Key Findings & Comparative Insights |
| Carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP) | Human pulmonary adenocarcinoma (Calu-6) | ~6.64 µM | Induces G1 phase cell cycle arrest and apoptosis. This highlights the potential of the trifluoromethoxy phenyl moiety in an oncology context.[10] |
| Hydrazone Derivatives | Various cancer cell lines (breast, colon, melanoma, glioblastoma) | µM to mM range | Demonstrated potent inhibition of cell proliferation, including in drug-resistant cell lines.[9] |
| Imidazopyridine-Oxadiazole Derivatives with Trifluoromethyl group | Breast cancer cells (MDA-MB-231) | 7.5 µM (for the most potent derivative) | These compounds act as tubulin polymerization inhibitors, inducing apoptosis. This provides a mechanistic alternative for comparison.[11] |
| 5-Fluorouracil (Standard Chemotherapy) | Various cancer cell lines | µM range | A widely used chemotherapeutic agent for benchmarking. |
In Vivo Validation: Experimental Design and Methodologies
Translating promising in vitro results into in vivo efficacy requires carefully designed and executed animal studies. The choice of animal model is critical and depends on the therapeutic area of investigation.[12][13][14]
Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of a therapeutic candidate.
Experimental Protocols
-
Animal Model: Scopolamine-induced amnesia model in rats or mice. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking aspects of Alzheimer's disease.[15] Another relevant model is the lead acetate-induced Alzheimer's-like rat model, which exhibits oxidative stress and cognitive decline.[16]
-
Experimental Protocol:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to groups (e.g., vehicle control, scopolamine control, test compound + scopolamine, standard drug + scopolamine).
-
Dosing: The test compound or vehicle is administered orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: On the final day of treatment, scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes after the last dose of the test compound.
-
Behavioral Assessment: 30 minutes after scopolamine injection, cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.
-
Neurochemical Analysis: After behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus, cortex) are collected for the measurement of AChE and BuChE activity, as well as levels of acetylcholine and other neurotransmitters.
-
Histopathology: Brain sections can be stained to assess neuronal damage or other pathological changes.
-
-
Animal Model: Murine model of systemic infection (e.g., intraperitoneal infection with Staphylococcus aureus).
-
Experimental Protocol:
-
Infection: Mice are infected with a lethal or sub-lethal dose of a clinically relevant bacterial strain (e.g., 10^7 CFU of S. aureus).
-
Treatment: The test compound, vehicle, or a standard antibiotic is administered at various time points post-infection (e.g., 1 and 6 hours).
-
Monitoring: Animals are monitored for survival over a period of 7-14 days.
-
Bacterial Load Determination: At specific time points, subgroups of animals are euthanized, and organs (e.g., spleen, liver, kidneys) are harvested to determine the bacterial load (CFU/gram of tissue).
-
Histopathology: Organ tissues can be examined for signs of inflammation and tissue damage.
-
-
Animal Model: Xenograft model using immunodeficient mice (e.g., nude or SCID mice). Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are implanted subcutaneously.[12][17] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offer a more clinically relevant model.[17]
-
Experimental Protocol:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, animals are randomized into treatment groups (vehicle control, test compound, standard chemotherapy). The test compound is administered via a clinically relevant route (e.g., oral, i.v.).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess target engagement and downstream signaling effects (e.g., via Western blotting or immunohistochemistry).
-
Toxicity Assessment: Organs can be collected for histopathological analysis to assess any treatment-related toxicity.
-
Mechanistic Insights: Visualizing the Pathways
Understanding the mechanism of action is crucial for rational drug development. Based on the in vitro data, this compound derivatives may exert their therapeutic effects through various pathways.
Caption: Putative mechanisms of action for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While in vitro studies have provided a tantalizing glimpse into their potential, rigorous in vivo validation is the critical next step. This guide has outlined a comparative framework and detailed experimental protocols to navigate this crucial phase of drug discovery.
Future research should focus on synthesizing a focused library of this compound derivatives and systematically evaluating them in the described in vivo models. A key objective will be to establish a clear structure-activity relationship and to optimize the pharmacokinetic and safety profiles of lead compounds. By bridging the gap between in vitro promise and in vivo validation, we can unlock the full therapeutic potential of this exciting class of molecules.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and molecular docking studies of 5-trifluoromethoxy-2-indolinones as cholinesterase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. viva-technology.org [viva-technology.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone on the growth inhibition in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurochemical and neurobehavioral effects of ganstigmine (CHF2819), a novel acetylcholinesterase inhibitor, in rat prefrontal cortex: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo and Bioinformatics Evaluation of Nine Traditional Chinese Medicine Compounds Targeting Acetylcholinesterase and Butyrylcholinesterase Enzymes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
A Researcher's Guide to De-risking 4-(Trifluoromethoxy)benzohydrazide-Based Compounds: A Comparative Framework for Off-Target Effect Assessment
In the landscape of modern drug discovery, the 4-(trifluoromethoxy)benzohydrazide scaffold has emerged as a promising starting point for the development of novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and mitigate the off-target effects of this chemical series. By integrating computational prediction with a tiered in vitro screening strategy, we present a self-validating system to ensure the scientific integrity and robustness of your findings.
The Imperative of Early Off-Target Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues arising from off-target interactions.[1][2] For this compound-based compounds, early and comprehensive off-target profiling is not merely a regulatory hurdle but a critical step in understanding the molecule's true biological activity and potential liabilities. A proactive approach to identifying and addressing these unintended interactions can save considerable time and resources, ultimately leading to the development of safer and more effective medicines.[3]
A Phased Approach to Off-Target Assessment
We advocate for a multi-pronged strategy that begins with broad, cost-effective in silico and in vitro screens and progresses to more detailed, physiologically relevant assays for promising candidates. This tiered approach allows for early identification of promiscuous compounds and informs structure-activity relationship (SAR) studies to enhance selectivity.
References
A Head-to-Head Comparison of 4-(Trifluoromethyl)benzohydrazide and 4-Fluorobenzohydrazide in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and substituents is paramount to developing novel therapeutic agents. Among the myriad of privileged structures, benzohydrazides have emerged as a versatile core, lending themselves to a diverse array of biological activities. This guide provides an in-depth, head-to-head comparison of two key fluorinated benzohydrazide analogs: 4-(Trifluoromethyl)benzohydrazide and 4-Fluorobenzohydrazide.
While direct comparative biological data on the parent hydrazides is sparse, a wealth of information exists for their Schiff base derivatives, commonly known as hydrazones. By examining the biological performance of structurally analogous hydrazones, we can infer the influence of the 4-trifluoromethyl (-CF3) versus the 4-fluoro (-F) substituent on antimicrobial and enzyme inhibitory activities. This guide will delve into the synthesis of these compounds, present comparative biological data from key assays, provide detailed experimental protocols, and offer insights into the structure-activity relationships that govern their efficacy.
A note on nomenclature: The topic specified 4-(Trifluoromethoxy)benzohydrazide. However, the available scientific literature predominantly focuses on 4-(Trifluoromethyl)benzohydrazide. This guide will proceed with the analysis of the trifluoromethyl analog due to the wealth of available comparative data.
Chemical Synthesis and Properties
Both 4-(Trifluoromethyl)benzohydrazide and 4-Fluorobenzohydrazide are typically synthesized from their corresponding benzoic acid or benzoate precursors. The general synthetic route involves the esterification of the benzoic acid followed by hydrazinolysis of the resulting ester.
Caption: General synthesis pathway for 4-substituted benzohydrazides.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which can significantly influence the electronic properties and lipophilicity of the molecule. In contrast, the single fluorine atom is also electron-withdrawing but to a lesser extent. These differences in electronic character are expected to impact the biological activity of the resulting compounds.
Comparative Biological Activity: A Focus on Hydrazone Derivatives
The primary biological applications of these benzohydrazides are as precursors for hydrazone synthesis. Hydrazones are formed by the condensation reaction of a hydrazide with an aldehyde or ketone. This reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of biological activity.
Antimicrobial Activity
Both 4-(trifluoromethyl)benzohydrazide and 4-fluorobenzohydrazide have been used to synthesize hydrazones with significant antimicrobial properties. A comparative analysis of their derivatives against various bacterial and fungal strains reveals important structure-activity relationships.
Table 1: Comparative Antimicrobial Activity (MIC, µM) of Hydrazone Derivatives
| Derivative Scaffold | Target Organism | 4-(Trifluoromethyl)benzohydrazide Derivative[1] | 4-Fluorobenzohydrazide Derivative[2] |
| N'-(4-Chlorobenzylidene)- | Staphylococcus aureus | >128 | 12.5 |
| Escherichia coli | >128 | 25 | |
| N'-(4-Nitrobenzylidene)- | Staphylococcus aureus | 64 | 6.25 |
| Escherichia coli | >128 | 12.5 | |
| N'-(5-Nitro-2-furfurylidene)- | Staphylococcus aureus | Not Reported | 3.13 |
| Escherichia coli | Not Reported | 6.25 |
Note: Lower MIC values indicate higher antimicrobial activity.
From the available data, it is evident that hydrazones derived from 4-fluorobenzohydrazide generally exhibit more potent antibacterial activity compared to their 4-(trifluoromethyl)benzohydrazide counterparts against the tested strains[1][2]. The electron-withdrawing nature of the trifluoromethyl group in the 4-(trifluoromethyl)benzohydrazide derivatives may lead to a less favorable electronic distribution for antimicrobial action in these specific examples. However, it is important to note that other derivatives of 4-(trifluoromethyl)benzohydrazide have shown potent activity against other microbial strains, including Mycobacterium tuberculosis[1].
Enzyme Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.
Table 2: Cholinesterase Inhibitory Activity (IC50, µM) of 4-(Trifluoromethyl)benzohydrazide Hydrazones [3][4]
| Derivative | AChE IC50 (µM) | BChE IC50 (µM) |
| N'-(Benzylidene)- | 63.6 | 881.1 |
| N'-(4-Chlorobenzylidene)- | 54.2 | 175.0 |
| N'-(4-Nitrobenzylidene)- | 49.9 | 190.6 |
| N'-(2-Hydroxybenzylidene)- | 46.8 | 342.3 |
While a directly comparable study on 4-fluorobenzohydrazide-derived hydrazones for cholinesterase inhibition was not identified in the initial search, the data for the trifluoromethyl derivatives provide a valuable benchmark. The potency of these inhibitors is influenced by the nature of the substituent on the benzylidene ring, with electron-withdrawing and hydroxyl groups generally enhancing activity against AChE[3][4].
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the key biological assays are provided below.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazone derivatives against a panel of pathogenic bacteria.
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilution, resulting in a final inoculum of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for the broth microdilution antimicrobial assay.
Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of AChE and BChE.
Objective: To determine the IC50 value of the synthesized hydrazone derivatives against AChE and BChE.
Materials:
-
Synthesized hydrazone derivatives
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of DTNB solution, and 25 µL of the enzyme solution (AChE or BChE).
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This comparative guide highlights the influence of 4-trifluoromethyl and 4-fluoro substitutions on the biological activities of benzohydrazide-derived hydrazones. The available data suggests that for broad-spectrum antibacterial activity, the 4-fluoro substituent may be more favorable in the explored chemical space. Conversely, the 4-trifluoromethyl moiety has demonstrated significant potential in the development of cholinesterase inhibitors.
It is crucial to recognize that these findings are based on a limited set of derivatives and biological assays. A direct, comprehensive head-to-head comparison of a wider range of structurally analogous derivatives in multiple biological assays would provide a more definitive understanding of the subtle yet significant effects of these two important fluorine-containing functional groups. Future research should focus on synthesizing and evaluating a matched library of 4-(trifluoromethyl)benzohydrazide and 4-fluorobenzohydrazide derivatives to enable a more robust comparative analysis. Such studies will be invaluable for guiding the rational design of new and more effective therapeutic agents.
References
- 1. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Trifluoromethoxy)benzohydrazide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(Trifluoromethoxy)benzohydrazide, ensuring that your commitment to excellence encompasses the entire research process.
Hazard Assessment: Understanding the Compound
A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a hazard assessment can be expertly constructed by examining its structural components: the trifluoromethoxy group, the benzene ring, and the hydrazide moiety.
The trifluoromethoxy group classifies this compound as a halogenated organic compound .[1][2] Such substances are often persistent in the environment and are subject to specific disposal regulations by agencies like the U.S. Environmental Protection Agency (EPA).[2][3] The hydrazide functional group is a derivative of hydrazine, a substance known for its potential toxicity and reactivity.[4][5][6] Therefore, this compound must be treated as hazardous waste.
Table 1: Assumed Hazard Profile
| Hazard Class | Description | Rationale and Supporting Evidence |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | SDS for the related compound 4-(Trifluoromethoxy)phenylhydrazine hydrochloride lists it as Category 4 for acute oral, dermal, and inhalation toxicity.[7] |
| Skin Corrosion/Irritation | May cause skin irritation. | SDS for related compounds consistently indicates the potential for skin irritation (Category 2).[7][8] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | SDS for related compounds lists serious eye irritation (Category 2) as a key hazard.[7][8] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Halogenated organic compounds can be persistent in the environment. Prudent practice dictates treating it as an environmental hazard until data proves otherwise. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the proper PPE is mandatory. This is a non-negotiable aspect of laboratory safety.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal contact and absorption.[9][10] |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[7][9][11] |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from contamination.[12] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the risk of inhaling potentially harmful dust or vapors.[5][11] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be systematic. The following workflow ensures that waste is segregated, contained, and managed in compliance with institutional and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[10][13]
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid materials contaminated with this compound into a dedicated solid hazardous waste container.[10][14] This includes excess reagent, spilled material absorbed with an inert substance (e.g., vermiculite), and contaminated consumables like weigh paper, pipette tips, and gloves.[9]
-
Liquid Waste: Collect any solutions containing the compound into a separate, compatible liquid hazardous waste container.[10] Crucially, do not mix incompatible waste streams.
-
Empty Containers: The original stock bottle is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol, acetone). This rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[9]
-
-
Container Labeling:
-
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.[15] The label on your waste container must clearly state:
-
-
Waste Storage:
-
Final Disposal:
-
NEVER dispose of this compound in the regular trash or down the drain.[9][14]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[10][12] They are equipped to transport and manage the waste according to federal and state regulations, which will likely involve high-temperature incineration for a halogenated organic compound.[1]
-
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, and it is safe to do so, open a sash.
-
Assess: For very small spills (a few milligrams), trained personnel wearing full PPE may proceed with cleanup. For larger spills, contact your EHS department immediately.[5]
-
Contain and Clean: Cover the spill with an inert absorbent material like vermiculite or sand.[9] Carefully sweep the material into your designated solid hazardous waste container. Do not create dust.[16] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]
By adhering to this comprehensive guide, you demonstrate a profound commitment to safety and professionalism. You ensure that your valuable research does not come at the cost of personal well-being or environmental health, reinforcing the trust that is paramount in the scientific community.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mtu.edu [mtu.edu]
- 14. benchchem.com [benchchem.com]
- 15. pfw.edu [pfw.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
A Senior Scientist's Guide to Handling 4-(Trifluoromethoxy)benzohydrazide: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 4-(Trifluoromethoxy)benzohydrazide is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides essential, field-tested safety and logistical protocols for handling this compound. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each safety measure, ensuring a self-validating system of protection for you and your team.
Hazard Assessment: Understanding the Molecule
This compound is an aromatic hydrazide. While specific toxicological data for this exact compound is limited, the available Safety Data Sheets (SDS) and the known reactivity of the hydrazide functional group demand a cautious approach.[1][2]
The primary, immediate hazards are classified as:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[2][3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][3][4]
The compound is a solid, typically a powder, which makes the formation and inhalation of dust a primary exposure risk during handling, particularly during weighing and transfers.[1] We must operate under the assumption that, like many hydrazide derivatives, there may be other uncharacterized hazards. Therefore, the protocols outlined here are designed to provide a robust margin of safety.
The Hierarchy of Controls: A Foundational Safety Paradigm
Before we discuss specific Personal Protective Equipment (PPE), it's crucial to ground our approach in the established hierarchy of controls. PPE is the last line of defense, not the first.
-
Elimination/Substitution: Not applicable when the use of this compound is required for research.
-
Engineering Controls: These are the most critical physical installations that protect the user. For this compound, a properly functioning chemical fume hood is non-negotiable.
-
Administrative Controls: These are the standard operating procedures (SOPs) and training that dictate safe work practices.
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical hazard.
Engineering Controls: Your Primary Barrier
All manipulations of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood. A fume hood is not just a workspace; it is a vital piece of safety equipment designed to contain and exhaust hazardous dust and vapors.
Best Practices for Fume Hood Use:
-
Verify Airflow: Always check that the fume hood is drawing air correctly before starting work. Most hoods have a monitor that should indicate normal flow. Annual certification is standard practice.[5]
-
Work Deep Inside: All apparatus and handling should occur at least 6 inches (15 cm) inside the plane of the sash.[5][6][7] This prevents turbulent eddies from pulling contaminants out into the lab.
-
Minimize Clutter: Do not use the fume hood for storage.[5][7] Excess equipment can disrupt the carefully designed airflow patterns, compromising containment.
-
Sash Position: Keep the sash as low as possible while still allowing for comfortable work. Never put your head inside the fume hood opening.[6][8]
Personal Protective Equipment (PPE): An Essential Safeguard
The correct selection and use of PPE are critical when engineering controls cannot eliminate all risk of exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles | Nitrile Gloves (double-gloving recommended) | Fully-buttoned Laboratory Coat | N95 Respirator (recommended, especially for larger quantities) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Laboratory Coat | Not required if performed in a certified fume hood |
| Conducting Reactions | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Laboratory Coat | Not required if performed in a certified fume hood |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Laboratory Coat | Not required if waste is properly contained |
Causality Behind PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes or fine dust from the sides or top. Chemical splash goggles that form a seal around the eyes are mandatory.[9][10]
-
Skin and Body Protection: A standard, fully-buttoned laboratory coat protects against incidental contact and minor spills. Ensure it is made from a suitable material like cotton. Nitrile gloves provide adequate protection for incidental contact; however, they should be changed immediately if contamination is suspected.[3] Proper glove removal technique (without touching the outer surface) is essential to prevent cross-contamination.
-
Respiratory Protection: The primary risk with this solid compound is the inhalation of fine dust particles.[3] While a fume hood is the primary control, an N95 respirator should be worn as a secondary precaution when weighing the powder, as this is the point of highest potential aerosolization. All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA (Occupational Safety and Health Administration).[11][12]
Operational and Disposal Plan: A Step-by-Step Workflow
Adherence to a strict, procedural workflow minimizes risk and ensures reproducibility and safety.
Workflow Diagram for Handling this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. capotchem.com [capotchem.com]
- 4. 4-(三氟甲基)苯甲酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. labconco.com [labconco.com]
- 6. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 7. resources.workstationindustries.com [resources.workstationindustries.com]
- 8. ehs.fiu.edu [ehs.fiu.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

